Ethyl 1H-indazole-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFSDWPAJNIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672309 | |
| Record name | Ethyl 1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-74-0 | |
| Record name | 1H-Indazole-7-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Molecules incorporating this motif are not merely synthetic curiosities; they are at the core of numerous approved therapeutics and clinical candidates for treating conditions ranging from cancer to inflammatory disorders.[1] Ethyl 1H-indazole-7-carboxylate (CAS No. 885278-74-0) is a key heterocyclic building block that provides researchers with a strategic entry point into this valuable chemical space. This guide offers a detailed exploration of its chemical properties, synthesis, and reactivity, providing the foundational knowledge necessary for its effective application in drug discovery and development.
Section 1: Core Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and biological screening. This compound is a stable, solid material under standard laboratory conditions. Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885278-74-0 | [2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Appearance | Solid | N/A |
| Melting Point | 111-113 °C | [2] |
| Boiling Point | 353.9±15.0 °C (Predicted) | [3] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Methanol | General Knowledge |
| pKa | 12.47±0.40 (Predicted) | [4] |
Section 2: Spectroscopic Characterization
Structural verification is paramount in chemical synthesis. The following section details the expected spectroscopic signatures for this compound, providing a basis for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While a publicly available, experimentally verified spectrum for this specific isomer is not readily accessible, a detailed prediction based on established principles of indazole chemistry can be made.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the ethyl ester group.
-
Indazole Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C4, C5, and C6 positions. The proton at C6, being ortho to the electron-withdrawing carboxylate group, would likely appear furthest downfield. The C3 proton will appear as a singlet, often downfield.
-
N-H Proton: A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton on the pyrazole ring. Its chemical shift can be highly dependent on solvent and concentration.
-
Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (typically δ 4.5-4.0 ppm and δ 1.5-1.0 ppm, respectively), showing the characteristic ethyl group splitting pattern.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data, showing signals for all ten carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the highly deshielded region (δ ~165 ppm) corresponding to the ester carbonyl.
-
Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range. The carbon attached to the ester (C7) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.
-
Ethyl Ester Carbons: Two signals in the upfield region for the O-CH₂ (δ ~60 ppm) and the CH₃ (δ ~14 ppm) carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ due to the stretching vibration of the indazole N-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl of the ethyl ester.
-
C=C and C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
-
C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region due to the C-O single bond of the ester group.
Section 3: Synthesis and Reactivity
The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.
Synthesis
While multiple routes to the indazole core exist, a common and effective strategy involves the diazotization of an appropriately substituted anthranilic acid derivative, followed by cyclization.[1] This approach offers a reliable pathway to 7-substituted indazoles.
Caption: General synthetic workflow for this compound.
Exemplary Protocol: Synthesis via Diazotization-Cyclization
This protocol is a representative procedure adapted from general methods for indazole synthesis.[1][5]
-
Esterification: Dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl 2-amino-3-methylbenzoate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Diazotization: Dissolve the resulting ester in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. This step drives the intramolecular cyclization to form the indazole ring.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity: A Tale of Two Sites
The reactivity of this compound is dominated by two key features: the nucleophilic nitrogen atoms of the pyrazole ring and the electrophilic carbonyl of the ethyl ester. A critical consideration for synthetic chemists is the regioselectivity of reactions involving the pyrazole nitrogens (N-1 vs. N-2).
N-Alkylation: A Case of Electronic Control
Direct alkylation of the 1H-indazole core often leads to a mixture of N-1 and N-2 substituted products. However, the substitution pattern on the benzene ring plays a decisive role in directing the outcome. A comprehensive study on the N-alkylation of substituted indazoles revealed that the presence of an electron-withdrawing group, such as a methyl carboxylate, at the C-7 position confers excellent N-2 regioselectivity (≥96%).[6][7] This is a powerful and field-proven insight, allowing for the predictable synthesis of N-2 alkylated derivatives. This selectivity is attributed to electronic effects where the C-7 substituent influences the relative nucleophilicity of the two nitrogen atoms.[6][7]
Reactions at the Ester Group
The ethyl ester moiety is susceptible to standard ester transformations:
-
Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will hydrolyze the ester to the corresponding 1H-indazole-7-carboxylic acid.
-
Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by standard amide coupling (e.g., using EDC, HOBt).
Caption: Key reaction pathways for this compound.
Section 4: Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its most prominent application is in the development of kinase inhibitors.
Intermediate for Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[8][9] It is a key mediator in both adaptive and innate immunity, and its aberrant activation is implicated in autoimmune diseases (like rheumatoid arthritis) and B-cell malignancies.[9] Consequently, Syk has emerged as a high-value therapeutic target.
This compound is a documented precursor for the synthesis of novel pyrrolopyrazine derivatives that act as selective Syk inhibitors.[2] The indazole core serves as an effective hinge-binding motif, a common feature in many kinase inhibitors, while the 7-carboxylate position provides a handle for elaboration into more complex structures that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling and storage are essential for ensuring safety.
-
Hazard Identification: While a specific, detailed safety data sheet for this compound is not universally available, related indazole derivatives are often classified as irritants. Users should assume the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 6: Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity—especially the electronically controlled N-2 selectivity in alkylation reactions—and its proven utility as a precursor to high-value kinase inhibitors make it an indispensable building block. As the demand for novel, selective kinase inhibitors continues to grow, the strategic importance of intermediates like this compound is set to increase, paving the way for the development of next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria | MDPI [mdpi.com]
- 9. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 1H-indazole-7-carboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 1H-indazole-7-carboxylate for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][2] Molecules incorporating this structure are integral to numerous clinically approved drugs, such as the antiemetic Granisetron and the targeted cancer therapeutic Axitinib.[1] this compound, a key functionalized member of this family, serves as a critical building block for the synthesis of more complex and highly specific therapeutic agents. This guide provides a detailed examination of its molecular characteristics, synthesis, and pivotal role in the development of next-generation kinase inhibitors.
Part 1: Core Molecular and Physicochemical Profile
The precise identity and properties of a starting material are fundamental to its successful application in complex synthetic campaigns. This compound is defined by a specific arrangement of atoms that dictates its reactivity and physical behavior.
Key Identifiers
A consistent and unambiguous identification of this compound is crucial for regulatory compliance, procurement, and scientific communication. The core identifiers are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 885278-74-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4][5][6][7] |
| Molecular Weight | 190.20 g/mol | [3][5][7][8] |
| Synonyms | 1H-Indazole-7-carboxylic acid ethyl ester | [3] |
Physicochemical Properties
The physical properties of this compound influence its handling, storage, and reaction kinetics. While specific experimental data for this isomer is not widely published, data from its isomers, such as the 3- and 6-carboxylate variants, provide valuable context on the expected characteristics of this class of compounds.
-
Appearance: Typically a white to off-white solid.
-
Storage: Should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[5]
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
-
Melting Point: For context, the related isomer Ethyl 1H-indazole-6-carboxylate has a melting point of 125-126°C[9], while Ethyl 1H-indazole-3-carboxylate melts at 133-134°C.[10] The melting point of the 7-carboxylate isomer is expected to be in a similar range.
Part 2: Synthesis and Analytical Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development, ensuring purity and batch-to-batch consistency.
Synthetic Workflow
The synthesis of indazole derivatives can be achieved through various methods. A common and effective strategy for producing 7-substituted indazoles involves the cyclization of an appropriately substituted ortho-toluidine derivative. The following protocol outlines a representative pathway.
Experimental Protocol: Synthesis of this compound
-
Step 1: Nitrosation of 2-Amino-3-methylbenzoic acid.
-
Dissolve 2-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid at 0-5°C.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt. This intermediate is typically unstable and used directly in the next step. Causality: The diazotization reaction is a classic method for converting an aromatic amine into a diazonium group, which is an excellent leaving group and facilitates the subsequent cyclization.
-
-
Step 2: Reductive Cyclization.
-
Introduce a reducing agent, such as sodium sulfite or tin(II) chloride, to the solution containing the diazonium salt.
-
Gently warm the reaction mixture to promote the intramolecular cyclization, which forms the 1H-indazole-7-carboxylic acid core. Causality: The reducing agent facilitates the cyclization process, leading to the formation of the stable indazole ring system.
-
-
Step 3: Fischer Esterification.
-
Isolate the crude 1H-indazole-7-carboxylic acid.
-
Reflux the acid in an excess of absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Fischer esterification is a reliable and acid-catalyzed reaction that converts the carboxylic acid into its corresponding ethyl ester, yielding the final product.
-
-
Step 4: Purification.
-
Neutralize the reaction mixture and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic protons on the indazole ring, the ethyl group's quartet and triplet, and the NH proton. The carbon NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) verify the molecular weight of the compound (190.20 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[5][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound.[5] A single, sharp peak indicates a high degree of purity, which is critical for its use in sensitive biological assays and as a precursor in drug synthesis.
Part 3: Application in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Precursor to Spleen Tyrosine Kinase (Syk) Inhibitors
This molecule is specifically noted for its utility in synthesizing pyrrolopyrazine derivatives that act as selective inhibitors of Spleen Tyrosine Kinase (Syk).[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.
-
Mechanism of Action: In immune cells like B-cells and mast cells, antigen binding to receptors activates Syk. This triggers a downstream signaling cascade involving phosphorylation of multiple proteins, leading to cellular activation, proliferation, and the release of inflammatory mediators like cytokines and histamine.
-
Therapeutic Rationale: In autoimmune diseases (e.g., rheumatoid arthritis) and certain B-cell malignancies, this pathway is chronically overactive. By inhibiting Syk, the entire downstream signaling cascade can be blocked, effectively dampening the pathological immune response or halting cancer cell proliferation. The development of selective Syk inhibitors is therefore a major goal in immunology and oncology.
Caption: Syk signaling pathway and point of therapeutic intervention.
A Versatile Building Block
The indazole scaffold is a privileged structure found in a multitude of kinase inhibitors because its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. The ethyl ester group at the 7-position of this compound provides a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides—a common functional group in kinase inhibitors designed to interact with the protein backbone or extend into solvent-exposed regions to improve potency and selectivity.[12][13] This synthetic tractability makes it an invaluable tool for drug development professionals aiming to create libraries of compounds for screening and lead optimization.
Conclusion
This compound is a compound of significant strategic importance. Its well-defined molecular structure and versatile reactivity make it an essential building block for the synthesis of sophisticated drug candidates. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and functional role—particularly as a precursor to potent Syk kinase inhibitors—is crucial for leveraging its full potential in the creation of novel therapies for inflammatory diseases and cancer.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. 885278-74-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound CAS#: 885278-74-0 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]
- 12. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1H-indazole-7-carboxylate
Introduction
Ethyl 1H-indazole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, a known bioisostere of indole, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[1] The precise characterization of such intermediates is paramount to ensure the identity, purity, and quality of downstream compounds, forming the bedrock of reproducible scientific research and development.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for its structural elucidation and confirmation. The narrative emphasizes the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound is confirmed through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers unambiguous confirmation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.3 | br s | - | 1H | N1-H |
| ~8.26 | d | ~0.9 | 1H | H-3 |
| ~8.12 | dd | ~8.1, 1.0 | 1H | H-6 |
| ~8.00 | dd | ~7.1, 1.0 | 1H | H-4 |
| ~7.27 | t | ~7.6 | 1H | H-5 |
| 4.40 | q | 7.1 | 2H | -O-CH₂ -CH₃ |
| 1.38 | t | 7.1 | 3H | -O-CH₂-CH₃ |
Note: The predicted chemical shifts for the aromatic protons are based on the experimental data for the analogous mthis compound hydrochloride.[2]
Interpretation and Causality:
-
Indazole Core Protons: The aromatic region of the spectrum is characteristic of the indazole ring system. The proton at the 3-position (H-3) typically appears as a singlet or a narrow doublet downfield due to the influence of the adjacent nitrogen atoms. The protons on the benzene ring (H-4, H-5, H-6) exhibit characteristic splitting patterns (doublet of doublets and a triplet) arising from ortho and meta couplings.
-
Ethyl Ester Protons: The ethyl group gives rise to a classic quartet and triplet pattern. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-O-CH₂-CH₃ ) appear as a triplet, coupled to the two methylene protons.
-
N-H Proton: The indazole N-H proton is typically broad and appears at a very downfield chemical shift, often in the range of 10-14 ppm, and its position can be solvent-dependent.
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O |
| ~141.0 | C-7a |
| ~135.0 | C-3 |
| ~129.0 | C-5 |
| ~127.0 | C-3a |
| ~122.0 | C-6 |
| ~120.0 | C-4 |
| ~115.0 | C-7 |
| 61.5 | -O-CH₂ -CH₃ |
| 14.5 | -O-CH₂-CH₃ |
Interpretation and Causality:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and appears at the lowest field, typically around 165 ppm.
-
Aromatic Carbons: The carbons of the indazole ring appear in the aromatic region (110-145 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the electron-withdrawing ester group.
-
Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) is deshielded by the oxygen atom, while the methyl carbon (-O-CH₂-CH₃ ) appears at a higher field.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch (indazole) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (ethyl group) |
| ~1715 | Strong | C=O Stretch (aromatic ester) |
| 1620 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C Stretch (ester) |
| ~750 | Strong | Aromatic C-H Out-of-Plane Bend |
Interpretation and Causality:
-
N-H Stretch: The broad absorption in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibration of the indazole ring, with broadening due to hydrogen bonding.
-
C=O Stretch: A strong, sharp peak around 1715 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the ester carbonyl group. The position is slightly lower than a typical saturated ester due to conjugation with the aromatic ring.
-
C-O Stretches: Aromatic esters typically show two strong C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1250 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1100 cm⁻¹).
-
Aromatic C-H Bends: The strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds on the benzene ring, which can be diagnostic of the substitution pattern.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectral data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Identity |
| 190 | [M]⁺ (Molecular Ion) |
| 162 | [M - C₂H₄]⁺ |
| 145 | [M - OCH₂CH₃]⁺ |
| 117 | [M - COOCH₂CH₃]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The peak at m/z 190 corresponds to the molecular weight of this compound (C₁₀H₁₀N₂O₂), confirming its elemental composition.
-
Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) to form an acylium ion (m/z 145). Another common fragmentation is the loss of the entire ester group (-COOCH₂CH₃) to give the indazole radical cation (m/z 117). A McLafferty rearrangement can lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 162.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Relationship between spectroscopic methods and structural data.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This detailed characterization is an indispensable component of quality control and regulatory compliance in the synthesis of novel pharmaceutical agents and other high-purity chemical entities. The protocols and interpretive logic presented herein offer a robust framework for scientists engaged in the characterization of heterocyclic compounds.
References
An In-depth Technical Guide on the Crystal Structure and Potential Polymorphism of Ethyl 1H-indazole-7-carboxylate
Abstract
Ethyl 1H-indazole-7-carboxylate is a significant heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] While its molecular structure is well-defined, a comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for its effective application in drug development. This guide provides a framework for investigating these aspects, outlining the principles of polymorphism and detailing the experimental and analytical methodologies required for a thorough solid-state characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state chemistry of indazole derivatives and other active pharmaceutical ingredients (APIs).
Introduction: The Significance of Solid-State Properties in Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3][4] this compound, with a melting point of 111-113°C, serves as a key intermediate in the synthesis of various therapeutic agents.[5] The physical properties of this and other APIs are dictated by their solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact the physicochemical properties of a drug substance, including its solubility, dissolution rate, bioavailability, stability, and manufacturability.
Undiscovered or poorly characterized polymorphs can lead to unforeseen challenges during drug development and manufacturing, potentially affecting the safety and efficacy of the final product. Therefore, a comprehensive investigation of the polymorphic landscape of a compound like this compound is not merely an academic exercise but a critical component of risk management in pharmaceutical development.
Understanding the Polymorphic Landscape: A Hypothetical Investigation
Given the absence of public-domain studies on the polymorphism of this compound, this guide proposes a systematic approach to a polymorph screen. The goal of such a screen is to identify all accessible crystalline forms of the compound and to determine their thermodynamic relationships.
Crystallization and Polymorph Generation
The first step in a polymorph screen is to subject the compound to a wide range of crystallization conditions to encourage the formation of different solid forms.
Experimental Protocol: Polymorph Screening by Crystallization
-
Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected. Examples include:
-
Protic Solvents: Methanol, Ethanol, Isopropanol, Water
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Hexane, Toluene, Dichloromethane
-
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated solutions of this compound in the selected solvents at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at different rates (slow and crash cooling).
-
Anti-Solvent Addition: Prepare a concentrated solution of the compound and add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.
-
Slurry Experiments: Stir a suspension of the solid in a solvent for an extended period to facilitate conversion to the most stable form at that temperature.
-
-
High-Throughput Screening: Utilize automated platforms to perform a large number of crystallization experiments in parallel, varying solvents, temperatures, and concentrations.
The solid material obtained from each experiment should be isolated and analyzed to determine if a new crystalline form has been produced.
Essential Analytical Techniques for Solid-State Characterization
A combination of analytical techniques is required to identify and characterize polymorphs.
Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that solid form.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the solid sample to ensure a random orientation of the crystallites.
-
Data Acquisition: Place the sample on the holder of a powder diffractometer and collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).
-
Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphs.
Single-Crystal X-ray Diffraction (SCXRD)
When suitable single crystals can be grown, SCXRD provides definitive structural information, including the unit cell parameters, space group, and the precise arrangement of molecules in the crystal lattice. This technique is invaluable for unambiguously identifying a new polymorph.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid forms.
-
DSC: Measures the heat flow to or from a sample as a function of temperature. It can detect melting points, solid-solid phase transitions, and desolvation events.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events.
-
TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The TGA curve will show mass loss at specific temperatures if volatile components are present.
Vibrational Spectroscopy: FTIR and Raman
Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment. Different polymorphs can exhibit distinct spectra due to differences in intermolecular interactions, such as hydrogen bonding.
Experimental Protocol: Spectroscopic Analysis
-
FTIR Spectroscopy: Acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Raman Spectroscopy: Acquire the spectrum using a Raman microscope, focusing the laser on the solid sample.
-
Data Analysis: Compare the spectra of different solid forms, paying close attention to regions corresponding to key functional groups (e.g., N-H stretch, C=O stretch).
Data Interpretation and Thermodynamic Relationships
The data from these techniques must be integrated to build a comprehensive picture of the polymorphic landscape. The thermodynamic relationship between polymorphs (enantiotropic or monotropic) can be determined by considering their melting behavior and transition temperatures.[6]
Workflow for Polymorph Characterization
Caption: Workflow for Polymorph Screening and Characterization.
Conclusion
References
- 1. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 885278-74-0 [chemicalbook.com]
- 6. Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The indazole core is a privileged scaffold in numerous therapeutic agents, and understanding the chemical behavior of its derivatives is paramount for the design and synthesis of novel drug candidates. This document delves into the stability of the molecule under various conditions and explores its reactivity at the indazole nitrogen, the ester functionality, and the aromatic core. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a practical resource for researchers in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This compound is a valuable derivative, offering multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. Notably, it is a useful precursor for the synthesis of pyrrolopyrazine derivatives which have been investigated as selective spleen tyrosine kinase (Syk) inhibitors.
This guide will provide a detailed analysis of the chemical behavior of this compound, focusing on its stability and reactivity profile to empower chemists with the knowledge required for its effective utilization in synthetic campaigns.
Chemical Stability Profile
The stability of this compound is governed by the inherent aromaticity of the indazole ring and the reactivity of the appended ethyl ester.
pH Stability
The indazole ring is generally stable under a range of pH conditions. It is a weak base, with the protonation typically occurring at the N-2 position. The ester functional group, however, is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions: Under strongly acidic conditions and elevated temperatures, the ester can undergo hydrolysis to yield 1H-indazole-7-carboxylic acid. The reaction is typically reversible and requires a large excess of water to be driven to completion.[2][3]
-
Basic Conditions: The ester is readily hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate salt. This reaction is irreversible and is the preferred method for the preparation of 1H-indazole-7-carboxylic acid.[3][4] A general protocol involves treating the ester with an aqueous solution of a base like potassium hydroxide in a miscible solvent such as methanol.[5]
Thermal and Photochemical Stability
Indazole derivatives generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be approached with caution, as with any organic molecule, to prevent decomposition.
Photochemical irradiation of indazoles can lead to interesting rearrangements. Specifically, 1H-indazoles have been shown to convert into benzimidazoles under photochemical conditions.[6][7][8] This transformation is believed to proceed through an excited-state tautomerization to the less stable 2H-indazole, which then undergoes rearrangement.[6] Researchers should be mindful of this potential reactivity when working with this compound under prolonged exposure to UV light.
Stability Towards Oxidizing and Reducing Agents
The indazole ring is relatively robust towards common oxidizing agents. However, strong oxidants should be used with care, as they could potentially lead to degradation of the heterocyclic system.
The stability towards reducing agents depends on the specific reagent and reaction conditions. The ester group can be reduced, as will be discussed in the reactivity section. The indazole ring itself is generally stable to many reducing agents, particularly those used for functional group transformations on substituents.
Reactivity Profile
This compound offers three primary sites for chemical modification: the N-H of the pyrazole ring, the ethyl carboxylate group, and the aromatic ring system.
Reactions at the Indazole Nitrogen (N-H)
The nitrogen atom of the indazole ring is nucleophilic and readily undergoes alkylation and arylation. A key consideration in these reactions is the regioselectivity, as substitution can occur at either the N-1 or N-2 position.
The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 isomers. The regiochemical outcome is influenced by several factors, including the steric and electronic nature of substituents on the indazole ring, the choice of base, and the solvent.[9][10]
For indazoles bearing an electron-withdrawing substituent at the C-7 position, such as a carboxylate group, N-alkylation shows a strong preference for the N-2 position.[9][10][11] This is attributed to both steric hindrance at the N-1 position by the adjacent C-7 substituent and the electronic effect of the substituent influencing the nucleophilicity of the two nitrogen atoms. Studies on mthis compound have shown excellent N-2 regioselectivity (≥ 96%) when using sodium hydride as a base in tetrahydrofuran.[9][10][11]
Experimental Protocol: N-Alkylation of this compound (Predicted)
This protocol is based on established procedures for similar indazole derivatives.[9][10]
-
Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) portionwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add the desired alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-2 alkylated product.
Logical Workflow for N-Alkylation
Caption: Workflow for the N-2 selective alkylation of this compound.
Reactions of the Ethyl Carboxylate Group
The ester functionality at the C-7 position is a versatile handle for further synthetic transformations.
As previously mentioned, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis is generally the most efficient method.
Experimental Protocol: Hydrolysis of this compound to 1H-Indazole-7-carboxylic acid
This protocol is adapted from a procedure for the methyl ester.[5]
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.
-
Saponification: Add an excess of a base, such as potassium hydroxide (e.g., 2-3 equivalents), to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1H-indazole-7-carboxylic acid.
The ester can be reduced to the corresponding primary alcohol, (1H-indazol-7-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LAH).
Experimental Protocol: Reduction of this compound (General Procedure)
This is a general procedure for ester reduction with LAH.[12][13][14]
-
Preparation: To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filtration: Stir the resulting granular precipitate for a period, then filter it off and wash thoroughly with the reaction solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by crystallization or column chromatography.
Data Summary Table: Reactivity of the Ester Group
| Reaction | Reagents | Product |
| Hydrolysis | KOH, MeOH/H₂O | 1H-Indazole-7-carboxylic acid |
| Reduction | LiAlH₄, THF | (1H-Indazol-7-yl)methanol |
Reactions on the Aromatic Ring
The indazole ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic nature of the heterocyclic ring.
In general, electrophilic substitution on the 1H-indazole ring occurs preferentially at the C-3 position, which is the most electron-rich carbon. The presence of the deactivating carboxylate group at C-7 is expected to further disfavor substitution on the benzene ring and reinforce the preference for substitution at C-3.[15][16] Common electrophilic substitution reactions include halogenation and nitration.
Logical Relationship for Electrophilic Substitution
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 6. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Conversion of Indazoles into Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Khan Academy [khanacademy.org]
- 15. Electrophilic substitution | chemistry | Britannica [britannica.com]
- 16. youtube.com [youtube.com]
A-Z Guide to Tautomerism in Ethyl 1H-indazole-7-carboxylate: An In-depth Technical Guide for Drug Development Professionals
Abstract
Indazole scaffolds are a cornerstone in modern medicinal chemistry, yet their inherent tautomerism presents both challenges and opportunities in drug design. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of Ethyl 1H-indazole-7-carboxylate, a key building block for various therapeutic agents. We delve into the fundamental principles governing indazole tautomerism, the specific influence of the 7-carboxylate substituent, and the critical implications for drug development. This document outlines a multi-faceted approach, integrating advanced spectroscopic techniques and computational modeling, to definitively characterize and quantify tautomeric populations. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations are provided to equip researchers with a robust, self-validating system for tautomer analysis. The insights herein are designed to empower scientists to harness tautomerism, leading to the development of safer, more effective, and patentably distinct molecular entities.
The Fundamental Principle: Annular Tautomerism in Indazoles
Indazole, a bicyclic aromatic heterocycle, exists as two primary annular tautomers: the 1H- and 2H-forms.[1][2][3] This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The benzenoid 1H-tautomer is generally the more thermodynamically stable form in most solvents and in the solid state compared to the quinonoid 2H-tautomer.[1][2][4][5] The energy difference is typically cited to be around 2.3-3.6 kcal/mol in favor of the 1H form.[4][5]
However, this equilibrium is not static. It can be significantly influenced by a variety of factors:
-
Substituent Effects: The electronic nature (electron-donating vs. electron-withdrawing) and position of substituents on the ring can alter the relative stability of the tautomers.[6]
-
Solvent Polarity: The solvent environment can preferentially stabilize one tautomer over the other through hydrogen bonding and dipole interactions.[7]
-
pH: The acidity or basicity of the medium affects the protonation state of the indazole ring, thereby influencing the tautomeric preference.[8]
-
Temperature: Changes in temperature can shift the equilibrium, providing thermodynamic insights into the system.
Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.[3]
The Role of the 7-Carboxylate Group in this compound
In our target molecule, the ethyl carboxylate group at the C7 position introduces a significant electronic perturbation. As an electron-withdrawing group, it is expected to influence the electron density distribution across the bicyclic system. Theoretical studies and experimental data on substituted indazoles suggest that electron-withdrawing groups can modulate the energy difference between the 1H and 2H tautomers.[6] While the 1H-form is still generally favored, the presence of the 7-carboxylate may increase the population of the 2H-tautomer in solution compared to the unsubstituted parent indazole. The potential for intramolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the ester could further stabilize the 1H form, making a comprehensive analysis essential.
Diagram 1: Tautomeric Equilibrium
The core of our investigation is the dynamic equilibrium between the 1H- and 2H-tautomers of ethyl indazole-7-carboxylate.
Caption: Prototropic equilibrium of Ethyl indazole-7-carboxylate.
A Multi-Pronged Approach to Tautomer Characterization
No single technique can fully elucidate a tautomeric system. We advocate for an integrated workflow that combines experimental evidence from both the solution and solid states with theoretical calculations for a self-validating, comprehensive understanding.
Diagram 2: Integrated Workflow for Tautomer Analysis
This workflow illustrates the synergistic relationship between computational and experimental techniques.
Caption: Integrated workflow for tautomer analysis.
Experimental Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution State View
NMR is the most powerful tool for studying tautomeric equilibria in solution.[9] Key nuclei (¹H, ¹³C, and ¹⁵N) exhibit distinct chemical shifts depending on the proton's location.[10][11]
Core Principle: The chemical environment of the pyrazole ring atoms differs significantly between the 1H- and 2H-tautomers. For instance, the chemical shift of C3a and C7a are particularly sensitive to the tautomeric form.[12] By carefully acquiring and integrating spectra, the relative populations of each tautomer in a given solvent can be determined.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Use of aprotic solvents is critical to avoid H/D exchange that can complicate interpretation.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).
-
Analysis:
-
Identify distinct sets of signals corresponding to the 1H and 2H tautomers. The N-H proton signal is often broad and can be a key indicator, though its position is highly solvent-dependent.
-
Focus on well-resolved aromatic protons that show clear separation between tautomeric forms (e.g., H3, H4, H5, H6).
-
Integrate the area under the curves for a pair of corresponding, non-overlapping signals from the 1H and 2H forms.
-
Calculate the tautomeric ratio (KT = [2H-form] / [1H-form]) from the integral ratio.
-
| Nucleus | 1H-Tautomer (Expected) | 2H-Tautomer (Expected) | Rationale for Distinction |
| ¹H (H3) | Singlet, downfield | Singlet, shifted relative to 1H | Altered electron density at C3 |
| ¹³C (C3a) | Shielded | Deshielded | Significant change in electronic environment adjacent to N1/N2 |
| ¹³C (C7a) | Deshielded | Shielded | Significant change in electronic environment adjacent to N1/N2 |
| ¹⁵N (N1) | Pyrrole-like environment | Pyridine-like environment | Direct change from N-H to N=C character |
| ¹⁵N (N2) | Pyridine-like environment | Pyrrole-like environment | Direct change from N=C to N-H character |
| Table 1: Expected NMR Spectroscopic Differences Between Indazole Tautomers. |
Single-Crystal X-ray Crystallography: The Solid-State Anchor
X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[13] This technique is the gold standard for determining which tautomer is present in the crystal lattice.[14][15][16]
Core Principle: By diffracting X-rays off a single crystal, one can determine the precise three-dimensional coordinates of every atom in the molecule. This allows for the direct visualization of the proton's location on either N1 or N2, confirming the dominant (and often exclusive) tautomer in the solid phase.
Step-by-Step Experimental Workflow:
-
Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step. Techniques include:
-
Slow evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture).
-
Vapor diffusion by placing a solution of the compound in a small vial inside a larger jar containing a solvent in which the compound is less soluble (the "anti-solvent").
-
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure will clearly show the position of the N-H proton, confirming the tautomeric form.[13]
Computational Modeling: Predicting Stability and Corroborating Data
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative thermodynamic stabilities of tautomers.[17][18] These calculations can corroborate experimental findings and provide insights into gas-phase behavior and solvent effects.
Core Principle: DFT methods calculate the electronic energy of a molecule. By optimizing the geometry and calculating the energy of both the 1H- and 2H-tautomers, one can predict which is more stable and by how much. Including a solvent model (e.g., Polarizable Continuum Model - PCM) can simulate the effects of the solution environment.
Step-by-Step Computational Workflow:
-
Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). This should be done for both the gas phase and in a solvent continuum model (e.g., DMSO, Chloroform).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Comparison: Compare the final electronic energies (including ZPVE correction) of the two tautomers in each environment. The tautomer with the lower energy is predicted to be the more stable form. The energy difference (ΔE) can be used to estimate the equilibrium constant.
Implications for Drug Development
The precise tautomeric form of an active pharmaceutical ingredient (API) is not an academic curiosity; it is a critical determinant of its therapeutic success.
-
Receptor Binding: Tautomers have different shapes and hydrogen bonding patterns (donor/acceptor sites). One tautomer may bind to a biological target with high affinity while the other is inactive.
-
ADME Properties: Physicochemical properties like pKa, lipophilicity (logP), and solubility are tautomer-dependent.[8] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chemical Stability: The reactivity and degradation pathways can differ between tautomers, impacting shelf-life and formulation strategies.
-
Intellectual Property: It is crucial to characterize all accessible tautomeric forms of a new chemical entity and, where possible, include them in patent claims to ensure comprehensive intellectual property protection.
Conclusion
The tautomerism of this compound is a complex but manageable phenomenon. By employing the integrated workflow of high-field NMR, single-crystal X-ray diffraction, and DFT calculations, researchers can achieve a definitive understanding of the tautomeric landscape. This knowledge is not merely fundamental but is directly applicable to the rational design of indazole-based drugs, enabling the optimization of target engagement, ADME properties, and the creation of robust intellectual property. This guide provides the necessary theoretical grounding and practical protocols to empower drug development professionals to confidently navigate and leverage the science of tautomerism.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 1H-indazole-7-carboxylate: A Versatile Scaffold for the Development of Biologically Active Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its unique structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities. This guide focuses on Ethyl 1H-indazole-7-carboxylate, a key derivative that serves as a versatile starting material for synthesizing novel therapeutic agents. While direct biological data on this specific ester is limited, its strategic functional groups—the reactive ester at the 7-position and the nucleophilic nitrogen atoms of the pyrazole ring—make it an ideal platform for chemical exploration. This document provides a comprehensive overview of the synthetic strategies to functionalize this core, explores the major therapeutic avenues of its potential derivatives—anticancer, anti-inflammatory, and antimicrobial—and details the experimental protocols necessary to validate these activities. By synthesizing data from the broader class of indazole derivatives, this guide aims to empower researchers to unlock the full therapeutic potential of the this compound scaffold.
The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in drug discovery.[3] This scaffold is present in multiple approved therapeutic agents, such as the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[4][5][6] The success of these drugs underscores the value of the indazole core as a pharmacophore that can effectively interact with various biological targets.
The broad biological activities attributed to indazole derivatives are extensive and well-documented, including:
-
Anticancer Activity: Primarily through the inhibition of protein kinases crucial for tumor growth and angiogenesis, such as VEGFR, PDGFR, and Aurora kinases.[7][8][9][10]
-
Anti-inflammatory Effects: Achieved by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-1β.[11][12][13]
-
Antimicrobial Properties: Demonstrating efficacy against a range of bacterial and fungal pathogens, offering a potential framework for developing new anti-infective agents.[14][15][16]
The versatility of the indazole ring system, particularly its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" for generating libraries of novel drug candidates.[2]
Synthesis and Functionalization of the this compound Core
The strategic importance of this compound lies in its potential for derivatization. The ester group at position C7 and the nitrogen atoms at N1 and N2 are prime locations for chemical modification, enabling the synthesis of diverse compound libraries.
Rationale for Functionalization:
-
Amide Coupling at C7: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid.[17] This carboxylic acid is a critical intermediate for forming amide bonds with a wide array of amines. This approach is a cornerstone of medicinal chemistry, as the amide bond is stable and the diversity of available amines allows for systematic exploration of structure-activity relationships (SAR).
-
N-Alkylation/Arylation: The N1 and N2 positions of the indazole ring can be selectively alkylated or arylated.[2] These modifications significantly impact the molecule's three-dimensional shape, solubility, and hydrogen-bonding capabilities, which are crucial for target engagement and pharmacokinetic properties.
The diagram below illustrates the primary pathways for functionalizing the core scaffold, providing a logical workflow for generating novel derivatives.
Caption: Synthetic functionalization workflow for this compound.
Anticancer Potential: Targeting Kinase Signaling
Many of the most successful indazole-based drugs are kinase inhibitors.[7] By modifying the this compound scaffold, novel compounds can be designed to target kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[18][19]
Mechanism of Action: Indazole derivatives often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. This interaction blocks the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that control cell proliferation, survival, and angiogenesis.[10] Derivatives synthesized from the 7-carboxylate core, particularly amides, can introduce crucial hydrogen bond donors and acceptors and occupy hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.[8][20]
Caption: Simplified pathway of kinase inhibition by indazole derivatives.
Data Presentation: Antiproliferative Activity of Representative Indazole Derivatives
The following table summarizes the in vitro anticancer activity of various indazole derivatives from published literature to serve as a benchmark for newly synthesized compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 2f | 4T1 (Breast) | 0.23 | [21] |
| Derivative 2f | A549 (Lung) | 1.15 | [21] |
| Derivative 13a | A549 (Lung) | 0.012 | [22] |
| Derivative 13b | MCF7 (Breast) | 0.010 | [22] |
| Compound M6 | S. aureus | 3.90 | [23] |
| Compound 9u | FGFR1 (Enzyme) | 0.0033 | [24] |
Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity
This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.[25][26]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[27] Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Potential: Modulating Inflammatory Pathways
Chronic inflammation is a key factor in numerous diseases. Indazole derivatives have shown significant promise as anti-inflammatory agents.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11][13]
Derivatives of this compound can be designed to mimic the structures of known COX inhibitors or to interfere with cytokine signaling pathways.
Data Presentation: In Vitro Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [11] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [11] |
| 6-Nitroindazole | COX-2 Inhibition | 18.51 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[28][29][30]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling).[30][31] The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and involves COX enzymes. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).[28]
-
Group III-V: Test Compound Groups (e.g., 25, 50, 100 mg/kg of indazole derivative, orally).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[28][32]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control × 100.
-
Statistical significance is typically determined using ANOVA followed by a post-hoc test.
-
Antimicrobial Applications: A Scaffold for New Anti-Infectives
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. The indazole scaffold has been identified as a promising starting point for this purpose.[15] Functionalized indazoles have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.[16][23][33]
Data Presentation: Antimicrobial Activity of Representative Indazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Indazole Derivative 2 | E. faecalis | >128 | [34] |
| Indazole Derivative 5 | S. aureus | 64-128 | [34] |
| Compound M6 | S. aureus | 3.90 | [23] |
| Compound M6 | C. albicans | >125 | [23] |
| Compound M6 | S. cerevisiae | 1.95 | [23] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[35][36][37][38]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid broth medium. After incubation, the wells are visually inspected for turbidity to determine the MIC.[37]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized indazole derivatives.
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).[39]
-
-
Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold is key to developing potent and selective drug candidates. Based on extensive research on the broader indazole class, several SAR principles can be established:
-
Amide Substituents at C7: The nature of the amine used for amide coupling is critical. Bulky, hydrophobic groups can interact with hydrophobic pockets in kinase active sites, while polar or charged groups can improve solubility and form key hydrogen bonds.[40]
-
Substituents at N1/N2: Alkylation at the N1 or N2 position can influence the orientation of the molecule within a binding pocket. The choice between N1 and N2 substitution can dramatically alter biological activity and selectivity.[41]
-
Other Ring Positions: While the primary focus is on the C7 ester, substitutions at other positions (e.g., C3, C5, C6) on the indazole ring with electron-donating or withdrawing groups can modulate the electronic properties and overall pharmacology of the molecule.[8][20]
Future research should focus on:
-
Synthesizing a focused library of derivatives based on the functionalization strategies outlined.
-
Screening these compounds across anticancer, anti-inflammatory, and antimicrobial assays to identify initial hits.
-
Performing lead optimization based on initial SAR data to improve potency, selectivity, and drug-like properties.
-
Utilizing computational modeling and docking studies to rationalize observed activities and guide the design of next-generation derivatives.[14]
Conclusion
This compound represents a highly valuable and underexplored starting point for the development of novel therapeutics. Its strategic positioning of reactive functional groups allows for the creation of diverse chemical libraries. By leveraging the well-established biological importance of the indazole scaffold, particularly in oncology and inflammation, researchers can apply the synthetic and evaluative frameworks presented in this guide to systematically explore derivatives of this core. The provided protocols offer a self-validating system for generating robust and reproducible data, paving the way for the discovery of new lead compounds with significant therapeutic potential.
References
- 1. Indazole Derivatives [bldpharm.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. preprints.org [preprints.org]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 15. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. atcc.org [atcc.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. inotiv.com [inotiv.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. bio-protocol.org [bio-protocol.org]
- 33. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 34. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 35. protocols.io [protocols.io]
- 36. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 37. Broth Microdilution | MI [microbiology.mlsascp.com]
- 38. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 40. benchchem.com [benchchem.com]
- 41. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 1H-indazole-7-carboxylate literature review
An In-Depth Technical Guide to Ethyl 1H-indazole-7-carboxylate: Synthesis, Reactivity, and Applications
Introduction: The Privileged Indazole Scaffold
The indazole, or benzopyrazole, nucleus is a cornerstone of modern medicinal chemistry.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and serves as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to diverse pharmacological activities.[2] Indazole-containing compounds are relatively rare in nature but have been extensively explored in synthetic chemistry, yielding drugs with anti-inflammatory, antitumor, anti-HIV, and antibacterial properties.[1][3] Marketed drugs such as the antiemetic Granisetron, the kinase inhibitor Axitinib, and the PARP inhibitor Niraparib feature the indazole core, underscoring its therapeutic significance.[2]
The substitution pattern on the indazole ring profoundly influences its physicochemical properties and biological activity. While much research has focused on substitution at the 1, 3, and 5-positions, the 7-substituted isomers represent a unique and increasingly important class of building blocks. This compound, in particular, is a key intermediate for synthesizing complex molecules, offering a strategic handle for further chemical elaboration. This guide provides a comprehensive technical overview of its synthesis, spectroscopic properties, chemical reactivity, and applications, tailored for researchers in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
Proper characterization is the bedrock of chemical synthesis. This compound is typically an off-white to yellow solid, and its identity and purity are confirmed through a combination of physical measurements and spectroscopic techniques.[4]
Physical Properties
A summary of the key physical and identifying properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 885278-74-0 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.20 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 111-113 °C | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Spectroscopic Analysis
Spectroscopic analysis provides an unambiguous structural fingerprint. While a complete dataset for this specific isomer is not consolidated in a single literature source, the expected signals can be inferred from standard spectroscopic principles and data for related indazole isomers.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the pyrazole ring, and the ethyl group of the ester. The N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons will appear as doublets and triplets in the 7-8.5 ppm region, with coupling constants characteristic of their ortho, meta, and para relationships. The ethyl ester will present as a quartet (CH₂) around 4.5 ppm and a triplet (CH₃) around 1.4 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons of the bicyclic system (110-145 ppm), and the two carbons of the ethyl group (a CH₂ around 61 ppm and a CH₃ around 14 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. A broad peak around 3100-3300 cm⁻¹ corresponds to the N-H stretch. A strong absorption around 1700-1725 cm⁻¹ is characteristic of the C=O (ester carbonyl) stretch. C=C and C=N stretching vibrations from the aromatic rings will appear in the 1450-1620 cm⁻¹ region.[6]
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.08.[8]
Synthesis Methodologies
The synthesis of substituted indazoles is a well-explored area of organic chemistry. The construction of the 7-substituted pattern, however, requires careful regiochemical control. A prevalent and effective strategy involves the [3+2] cycloaddition of a substituted benzyne intermediate with a diazo compound.
The causality behind this choice of methodology lies in its efficiency and predictability. Generating the benzyne intermediate in situ from a stable precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate allows the reaction to proceed under relatively mild conditions. Ethyl diazoacetate serves as a robust two-atom component for the cycloaddition, directly installing the required ethyl carboxylate group at what will become the 3-position of the resulting indazole. Subsequent functionalization is then required to achieve the 7-carboxylate target. A more direct, albeit challenging, approach would involve a starting material with the desired 7-position functionality already in place.
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Synthesis via Diazotization and Cyclization
This protocol describes a common method for constructing the indazole ring from an appropriately substituted aniline derivative. The protocol is designed as a self-validating system, including steps for purification and confirmation of the product.
Reagents and Equipment:
-
2-Amino-3-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This step generates the reactive diazonium salt intermediate. The low temperature is critical to prevent decomposition of the salt.
-
Cyclization: Allow the reaction mixture to warm slowly to room temperature. Gentle heating may be applied to facilitate the intramolecular cyclization, forming 1H-indazole-7-carboxylic acid. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Esterification: After cooling, carefully evaporate the solvent under reduced pressure. To the crude 1H-indazole-7-carboxylic acid, add anhydrous ethanol followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at 0 °C. Reflux the mixture for 4-6 hours. The thionyl chloride converts the carboxylic acid to an acid chloride, which is immediately esterified by the ethanol solvent.
-
Workup: Cool the reaction mixture and quench by slowly pouring it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Collect the fractions containing the desired product and evaporate the solvent. Dry the resulting solid under vacuum. Confirm the identity and purity of the product as this compound using ¹H NMR, ¹³C NMR, and MS analysis.[9]
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate primarily due to the reactivity of the two nitrogen atoms in the pyrazole ring and the ester functionality.
N-Alkylation and N-Arylation
The most common reaction is the substitution at the N-1 or N-2 position. The regioselectivity of this reaction is a critical consideration for drug design. Alkylation with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) often yields a mixture of N-1 and N-2 isomers.[10] The ratio of these products is influenced by several factors:
-
Steric Hindrance: The substituent at the 7-position (the ethyl carboxylate group) sterically hinders the N-1 position, which can favor substitution at the N-2 position.
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group influences the nucleophilicity of the adjacent N-1 atom.
-
Reaction Conditions: The choice of solvent, base, and counter-ion can significantly impact the isomer ratio. DFT calculations have suggested that chelation with certain cations (like cesium) can favor N-1 substitution, while other non-covalent interactions drive N-2 product formation.[11]
Caption: Regioselectivity in the N-alkylation of this compound.
Ester Hydrolysis and Amidation
The ethyl ester group provides a handle for further modification.
-
Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture readily hydrolyzes the ester to the corresponding 1H-indazole-7-carboxylic acid.[12] This acid can then be coupled with various amines.
-
Amidation: The carboxylic acid can be activated (e.g., with HATU or EDC) and reacted with primary or secondary amines to form a diverse library of indazole-7-carboxamides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) by introducing different functional groups.[13]
Applications in Drug Discovery
The true value of this compound lies in its application as a building block for pharmacologically active molecules. The indazole scaffold is a known inhibitor of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][14]
One of the most significant applications is in the synthesis of pyrrolopyrazine derivatives, which have been investigated as potent and selective inhibitors of spleen tyrosine kinase (Syk) .[4] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. Its inhibition is a validated therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis and certain types of B-cell malignancies. The 7-carboxylate moiety of the indazole is strategically positioned to be converted into a larger, more complex structure that can interact with the active site of the Syk enzyme.
Furthermore, the general class of indazole carboxamides has been explored for a wide range of therapeutic targets, including inhibitors of IKK2 for inflammatory disorders and p21-activated kinase 1 (PAK1) for cancer metastasis.[13][14] The ability to easily convert the 7-ester into a variety of amides makes this starting material highly valuable for generating compound libraries for high-throughput screening.
Conclusion and Future Outlook
This compound is more than just a simple chemical; it is a key enabling tool for the advancement of medicinal chemistry. Its well-defined structure and predictable reactivity at multiple sites—the N-H, N-2, and ester positions—provide chemists with a versatile platform for molecular design. The demonstrated use of this scaffold in the development of kinase inhibitors highlights its importance.[4] Future research will likely focus on developing more regioselective synthetic methods to access specific N-1 or N-2 substituted isomers and expanding the application of this building block to new biological targets. As our understanding of disease pathways deepens, the demand for sophisticated and strategically functionalized heterocyclic intermediates like this compound will only continue to grow.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Indazole-7-carboxylic acid [chemspon.com]
- 13. US8501780B2 - Indazole carboxamides and their use - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
A Detailed Protocol for the Synthesis of Ethyl 1H-indazole-7-carboxylate
An Application Note for Drug Development Professionals
Abstract
Ethyl 1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from a commercially available precursor, ethyl 2-amino-3-methylbenzoate. The described method is based on a classical diazotization followed by an intramolecular cyclization, offering a reliable and scalable route to this important intermediate. We detail the reaction mechanism, experimental setup, purification, and characterization, along with critical safety and troubleshooting guidelines to ensure reproducible and high-yield synthesis.
Introduction and Scientific Background
The indazole ring system is a bicyclic heteroaromatic structure that is isomeric with indole. Its derivatives are of significant interest due to their wide range of biological activities, serving as the core for drugs targeting cancer, inflammation, and neurological disorders.[2][3] Specifically, functionalized indazole-7-carboxylates are key intermediates in the synthesis of complex molecular architectures for drug discovery programs.[2]
The synthetic strategy presented here employs a robust and well-established chemical transformation: the conversion of an ortho-methylaniline derivative into an indazole. This process involves two key stages:
-
Diazotization: The primary aromatic amine of the starting material, ethyl 2-amino-3-methylbenzoate, is converted into a diazonium salt using nitrous acid (in situ generation from sodium nitrite and a strong acid).[4] This reaction is highly sensitive to temperature and must be conducted at 0–5 °C to prevent the decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The generated diazonium salt undergoes a spontaneous intramolecular cyclization involving the adjacent methyl group. This ring-closing reaction forms the pyrazole ring of the indazole system. The mechanism is thought to proceed through the activation of the benzylic protons of the methyl group, facilitated by an N-nitroso intermediate, leading to cyclization and subsequent aromatization.[5]
This protocol has been designed to be straightforward and accessible for researchers with a foundational knowledge of synthetic organic chemistry.
Reaction Scheme and Mechanism
Overall Transformation:
Figure 1: Synthesis of this compound from Ethyl 2-amino-3-methylbenzoate.
Mechanism Insight:
The reaction begins with the electrophilic attack of the nitrosonium ion (NO⁺), generated from NaNO₂ and H₂SO₄, on the primary amine to form an N-nitrosamine. Following proton transfers and dehydration, the aryl diazonium salt is formed. This intermediate is highly reactive and, upon warming, the diazonium group engages the neighboring methyl group in an intramolecular cyclization to form the stable indazole ring system with the loss of a proton and water.
Experimental Protocol
Materials and Equipment
Reagents & Chemicals:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|---|
| Ethyl 2-amino-3-methylbenzoate | C₁₀H₁₃NO₂ | 179.22 | 1.0 | 5.00 g |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 15 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 2.12 g |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~400 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | ~200 mL |
| Brine (Saturated NaCl) | NaCl (aq) | - | - | ~100 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | ~300 mL |
| Silica Gel (230-400 mesh) | SiO₂ | - | - | As needed |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water-salt bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical equipment (NMR, MS)
Step-by-Step Procedure
Part A: Diazotization
-
Prepare Acidic Solution: In the 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, carefully add concentrated sulfuric acid (15 mL) to deionized water (50 mL). Caution: This is a highly exothermic process; add the acid slowly to the water while cooling the flask in an ice bath.
-
Dissolve Starting Material: To the cooled sulfuric acid solution, add ethyl 2-amino-3-methylbenzoate (5.00 g, 27.9 mmol) portion-wise while stirring. Continue stirring until a clear solution or a fine slurry is obtained.
-
Cool Reaction Mixture: Immerse the flask in an ice-water-salt bath and cool the internal temperature to 0–5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.[4]
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.12 g, 30.7 mmol, 1.1 eq) in deionized water (15 mL).
-
Perform Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the stirred, cooled reaction mixture over 30–45 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Stir: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Part B: Cyclization and Work-Up
-
Promote Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Carefully pour the reaction mixture into a 1 L beaker containing crushed ice (~200 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8. Caution: Vigorous gas (CO₂) evolution will occur.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash: Combine the organic extracts and wash sequentially with deionized water (100 mL) and brine (100 mL). This removes residual inorganic salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Part C: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Pack the column using a slurry of silica gel in hexanes. Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).
-
Collect Fractions: Collect the fractions containing the desired product (monitor by TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum. The expected yield is typically in the range of 60-75%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of the indazole ring, the ethyl ester group (a quartet and a triplet), and the N-H proton (a broad singlet).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyl carbon, the aromatic carbons, and the ethyl group carbons.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.08. Found: 191.xx.
-
Melting Point: To be determined.
Workflow and Safety
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the dilution in a fume hood.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed to use the salt in situ in solution, which is a much safer practice. Never allow the reaction mixture to dry out before the diazonium salt has been fully reacted or quenched.
-
Neutralization: The neutralization of the strong acid with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a large, open container (e.g., a large beaker) with efficient stirring and cooling.
Troubleshooting
-
Low Yield:
-
Cause: Incomplete diazotization or premature decomposition of the diazonium salt.
-
Solution: Ensure the temperature is strictly maintained below 5 °C during nitrite addition. Check the purity of the starting aniline and sodium nitrite.
-
-
Incomplete Cyclization:
-
Cause: Insufficient reaction time or temperature after diazotization.
-
Solution: Increase the stirring time at room temperature or gently warm the mixture (e.g., to 40-50 °C) while monitoring by TLC.
-
-
Purification Difficulties:
-
Cause: Formation of colored, tarry byproducts from side reactions.
-
Solution: Ensure slow, controlled addition of reagents. If the crude product is very impure, a preliminary filtration through a short plug of silica gel can remove some baseline impurities before detailed chromatography.
-
References
- 1. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazol… [ouci.dntb.gov.ua]
- 2. WO2006013048A1 - Indole, indazole or indoline derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Ethyl 1H-indazole-7-carboxylate as a Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Indazole-7-Carboxylate Moiety
In the landscape of contemporary drug discovery, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic aromatic heterocycle, a bioisostere of indole, is a core structural feature in numerous clinically approved drugs and investigational agents.[1][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions. The indazole nucleus is found in drugs with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2]
Within this important class of compounds, Ethyl 1H-indazole-7-carboxylate emerges as a particularly strategic building block. The ethyl ester at the 7-position provides a robust and versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides, offering a convenient anchor point for introducing diverse substituents.[4] This allows medicinal chemists to systematically explore the chemical space around the indazole core, fine-tuning properties like potency, selectivity, and pharmacokinetics (ADME). This document provides an in-depth guide to the synthesis and application of this key intermediate, complete with detailed protocols for its utilization in the synthesis of cutting-edge therapeutic agents.
PART 1: Synthesis and Characterization
A reliable supply of high-purity starting material is paramount for any drug discovery campaign. While various methods exist for the synthesis of the indazole core, a common approach involves the cyclization of appropriately substituted aniline derivatives.
Protocol 1: Representative Synthesis of this compound
This protocol outlines a potential synthetic route. Note: Researchers should always first consult primary literature and perform appropriate risk assessments before undertaking any chemical synthesis.
Reaction Scheme:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Preparation of 1H-Indazole-3-Carboxylic Acid Derivatives from Ethyl Ester: An Application Guide
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of 1H-indazole-3-carboxylic acid and its subsequent derivatization into various amides, starting from ethyl 1H-indazole-3-carboxylate. 1H-Indazole-3-carboxylic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This document offers a robust framework for researchers, chemists, and drug development professionals, detailing step-by-step protocols for ester hydrolysis and amide coupling, alongside insights into reaction mechanisms, troubleshooting, and critical safety considerations.
Introduction: The Significance of the 1H-Indazole-3-Carboxylic Acid Scaffold
The 1H-indazole core is a versatile bicyclic heteroaromatic system that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets. Consequently, derivatives of 1H-indazole-3-carboxylic acid have been successfully developed into drugs with diverse therapeutic applications, including anti-emetics like Granisetron and anti-cancer agents such as Lonidamine.[1][2] The ability to efficiently synthesize a library of these derivatives is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.
The synthetic strategy outlined herein begins with the readily available ethyl 1H-indazole-3-carboxylate, proceeding through a two-step sequence:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amidation: Coupling of the resulting carboxylic acid with a diverse range of primary or secondary amines to generate a library of 1H-indazole-3-carboxamides.
This approach offers a reliable and versatile route to a wide range of functionalized indazole derivatives.
Synthetic Pathway Overview
The overall transformation from the ethyl ester to the final amide derivatives is a fundamental process in medicinal chemistry, involving the activation of a carboxylic acid and subsequent nucleophilic acyl substitution.
Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid via Ester Hydrolysis
This protocol details the saponification of ethyl 1H-indazole-3-carboxylate. The use of a sodium hydroxide solution in a methanol/water co-solvent system ensures both solubility of the ester and efficient hydrolysis.
Materials:
-
Ethyl 1H-indazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 1H-indazole-3-carboxylate (1.0 eq.) in a mixture of methanol and water. A typical ratio is 3:1 methanol to water.
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq.) to the solution. The mixture may be stirred at room temperature or gently heated to reflux (typically 60-80 °C) to expedite the reaction.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting ester spot (Rf ~0.30 in 1.5:1 hexanes/EtOAc) and the appearance of the carboxylic acid at the baseline indicates completion.[4] This process typically takes 2-4 hours at reflux.[3]
-
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly and carefully acidify the solution to a pH of 3-4 by adding concentrated hydrochloric acid dropwise with stirring. The 1H-indazole-3-carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The resulting 1H-indazole-3-carboxylic acid is typically of sufficient purity for the subsequent amidation step. If further purification is needed, recrystallization can be performed.
| Parameter | Value |
| Starting Material | Ethyl 1H-indazole-3-carboxylate |
| Reagents | NaOH, MeOH, H₂O, HCl |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature to Reflux |
| Work-up | Acidification and Filtration |
| Expected Yield | >90% |
Characterization Data (1H-indazole-3-carboxylic acid):
-
¹H NMR (DMSO-d₆): δ 13.92 (s, 1H), 13.01 (s, 1H), 8.21 (d, J = 8.2 Hz, 1H), 7.64 (d, J = 8.0 Hz, 1H), 7.41 (t, J = 5.6 Hz, 1H), 7.24 (t, J = 5.4 Hz, 1H).
-
¹³C NMR (DMSO-d₆): δ 163.0, 141.3, 138.3, 128.6, 126.7, 123.4, 122.3, 121.8, 110.9.[5]
Protocol 2: Synthesis of 1H-Indazole-3-Carboxamides via Amide Coupling
This protocol employs a standard and reliable method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[6]
Mechanism of EDC/HOBt Coupling:
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Materials:
-
1H-indazole-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Solvent and Base Addition: Dissolve the mixture in anhydrous DMF. Add DIPEA or TEA (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1H-indazole-3-carboxamide derivative.[7]
| Parameter | Value |
| Starting Material | 1H-indazole-3-carboxylic acid |
| Coupling Agents | EDC·HCl, HOBt |
| Base | DIPEA or TEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 8-24 hours |
| Temperature | 0 °C to Room Temperature |
| Purification | Column Chromatography/Recrystallization |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Hydrolysis Incomplete | Insufficient base or reaction time. | Increase the equivalents of NaOH to 3.0. Extend the reaction time and/or increase the temperature to reflux. |
| Poor solubility of the ester. | Increase the proportion of methanol in the solvent mixture. | |
| Low Yield in Amide Coupling | Inefficient coupling agent activation. | Ensure all reagents, especially EDC, HOBt, and the amine, are of high purity and anhydrous. Use freshly opened solvents. |
| Poorly nucleophilic amine (e.g., electron-deficient anilines). | Consider using a more powerful coupling agent such as HATU. Increase the reaction temperature or prolong the reaction time. | |
| Formation of N-acylurea byproduct | The O-acylisourea intermediate reacts with another carboxylic acid molecule. | Ensure HOBt is added before or concurrently with EDC. HOBt traps the reactive intermediate, preventing this side reaction. |
| Difficulty in Removing Urea Byproduct | Use of DCC as a coupling agent. | The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up. If purification is still difficult, consider alternative coupling agents.[6] |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.[8][9][10][11][12] Handle with extreme care. In case of contact, flush immediately with copious amounts of water.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[13][14][15][16][17] Handle in a fume hood and avoid inhaling vapors.
-
EDC·HCl: Can be an irritant. Avoid inhalation and contact with skin and eyes.
-
HOBt: Potentially explosive when dry. It is often supplied wetted with water to mitigate this hazard. Do not heat excessively.
-
DMF: A combustible liquid and a suspected teratogen.[18][19][20][21][22] It is harmful if inhaled or absorbed through the skin. Handle in a fume hood with appropriate gloves.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[23][24][25][26][27] Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. tatachemicals.com [tatachemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. health.state.mn.us [health.state.mn.us]
- 15. seastarchemicals.com [seastarchemicals.com]
- 16. columbuschemical.com [columbuschemical.com]
- 17. tatachemicals.com [tatachemicals.com]
- 18. rcilabscan.com [rcilabscan.com]
- 19. thermofishersci.in [thermofishersci.in]
- 20. fishersci.com [fishersci.com]
- 21. distabif.unicampania.it [distabif.unicampania.it]
- 22. carlroth.com [carlroth.com]
- 23. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. rcilabscan.com [rcilabscan.com]
- 26. fishersci.ca [fishersci.ca]
- 27. chemos.de [chemos.de]
Suzuki coupling reactions with Ethyl 1H-indazole-7-carboxylate derivatives
An Application Guide to Suzuki-Miyaura Coupling Reactions with Ethyl 1H-indazole-7-carboxylate Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the fundamental principles and causality behind experimental choices. We will explore the reaction mechanism, strategies for optimizing reaction conditions, a detailed experimental protocol, and robust troubleshooting advice. The indazole nucleus is a cornerstone scaffold in medicinal chemistry, and its functionalization via robust methods like the Suzuki-Miyaura coupling is critical for the development of novel therapeutic agents.[1][2]
Introduction: The Significance of Indazole Scaffolds
The indazole moiety is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including anti-cancer, anti-inflammatory, and antiviral activities.[2] The ability to precisely install diverse aryl and heteroaryl substituents onto the indazole core is a key strategy for modulating pharmacological activity and conducting structure-activity relationship (SAR) studies.[2]
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its broad functional group tolerance, the operational simplicity, and the relatively low toxicity of its organoboron reagents.[3][4] When applied to halogenated this compound derivatives, this reaction provides a direct and efficient pathway to novel biaryl and heteroaryl-aryl structures.
However, nitrogen-rich heterocycles like indazoles present unique challenges. The presence of the acidic N-H proton and multiple potential coordination sites for the palladium catalyst can sometimes inhibit the reaction or lead to undesired side products.[5] This guide provides the expertise-driven insights needed to navigate these challenges and achieve high-yield, reproducible results.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6]
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the halogenated indazole derivative. This forms a Pd(II) intermediate.[6][7] This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the indazole ring.
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the Pd(II) center, displacing the halide. The base plays a crucial role by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Optimizing the Reaction: A Guide to Key Parameters
Achieving a successful coupling reaction hinges on the careful selection of several interdependent parameters. Machine learning and automated systems are increasingly used to optimize conditions for broad applicability.[9] For a specific substrate class, a systematic approach is key.
The Palladium Catalyst and Ligand
The choice of palladium source (precatalyst) and the ancillary ligand is the most critical factor determining reaction success.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. For many N-heterocyclic substrates, precatalysts that are air-stable and readily form the active Pd(0) species are preferred.[5]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand, often used in the form of Pd(PPh₃)₄.
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos): These electron-rich, bulky ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners. They promote fast oxidative addition and reductive elimination.[5][10]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often an excellent choice for heteroaromatic substrates, providing a good balance of stability and reactivity.[11][12] PdCl₂(dppf) is a commonly used, air-stable precatalyst.[13]
-
The Base
The base is essential for activating the boronic acid for transmetalation.[8] The choice of base can dramatically influence yield, particularly when dealing with substrates that have sensitive functional groups like esters.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common bases. K₂CO₃ is a reliable choice for many indazole couplings.[11][13] Cs₂CO₃ is more soluble and often more effective but also more expensive.
-
Phosphates (K₃PO₄): A moderately strong base that is often highly effective for Suzuki couplings of nitrogen heterocycles, minimizing side reactions.[5][14]
-
Fluorides (KF, CsF): Can be used for substrates with base-labile groups (like the ethyl ester on our target molecule) to avoid hydrolysis.[8][15]
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Dioxane/Water or DME/Water: Classic solvent systems that work for a wide range of substrates. The water is necessary to dissolve the inorganic base.[2][16]
-
Toluene or DMF: Anhydrous conditions can be used, particularly with bases like K₃PO₄ or CsF. DMF is a polar aprotic solvent that can accelerate the reaction but may be difficult to remove.[11]
-
Aqueous Media: Sustainable and efficient Suzuki couplings can be performed in water, often with specialized catalysts.[17]
The Boron Reagent
While boronic acids are most common, boronate esters (e.g., pinacol esters) offer advantages.[3]
-
Boronic Acids (R-B(OH)₂): Widely available but can be prone to side reactions like protodeboronation (loss of the boron group) and homocoupling.[2][18]
-
Boronate Esters (e.g., R-B(pin)): More stable and often provide higher yields with sensitive substrates. They can participate directly in the catalytic cycle without prior hydrolysis.[3][19]
The following workflow provides a logical approach to optimizing the reaction conditions for a new indazole substrate.
Caption: A logical workflow for optimizing Suzuki coupling conditions.
Experimental Protocol: A Representative Procedure
This protocol describes the coupling of a hypothetical bromo-ethyl 1H-indazole-7-carboxylate with 4-methoxyphenylboronic acid . It serves as a robust starting point that can be adapted for other derivatives.
Materials:
-
Bromo-ethyl 1H-indazole-7-carboxylate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-ethyl 1H-indazole-7-carboxylate (e.g., 0.2 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.24 mmol, 1.2 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ (0.004 mmol, 2 mol%) and SPhos (0.008 mmol, 4 mol%). Add these solids to the reaction flask containing the other reagents.
-
Solvent Addition & Degassing: Evacuate the reaction flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio, to achieve a concentration of ~0.1 M). Degas the resulting mixture by bubbling argon through the solution for 15-30 minutes.[2]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The disappearance of the starting indazole halide indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane.[2] Filter the mixture through a pad of Celite to remove the palladium catalyst.[15] Transfer the filtrate to a separatory funnel, wash with water and then with brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[2]
Reaction Monitoring and Analysis
Consistent monitoring is crucial for optimization and ensuring reaction completion.
-
TLC: A simple and effective way to track the consumption of the limiting starting material.[12][20]
-
LC-MS: Provides more definitive information, allowing for the identification of the starting materials, product, and potential byproducts by their mass-to-charge ratio.[2][17]
-
NMR Spectroscopy: Benchtop NMR can be used for real-time or periodic monitoring of the reaction mixture without extensive workup, providing quantitative data on the conversion of starting material to product.[21]
Troubleshooting Common Side Reactions
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Ensure proper degassing to prevent catalyst oxidation.[18] Switch to a more active ligand system (e.g., Buchwald type). Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase reaction temperature.[5] |
| Protodeboronation | Presence of excess water; High reaction temperature; Prolonged reaction time. | Use a boronate ester instead of a boronic acid.[3] Minimize the amount of water or use anhydrous conditions. Lower the reaction temperature and monitor closely to avoid extended heating after completion.[2] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas the reaction mixture and maintain a positive inert atmosphere.[17] |
| Dehalogenation of Starting Material | Certain catalyst/ligand combinations; Presence of reducing agents. | Screen different palladium catalysts and ligands. Ensure reagents are pure. |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high. | Use a milder base such as K₃PO₄ or KF.[5][8] Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of this compound derivatives. Success in these reactions is not serendipitous but is achieved through a systematic approach grounded in a solid understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. By carefully selecting reaction parameters and employing robust monitoring and purification techniques, researchers can efficiently synthesize novel indazole-based compounds, paving the way for new discoveries in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. azom.com [azom.com]
Application Notes and Protocols for the Use of Ethyl 1H-Indazole-7-Carboxylate in Agrochemical Synthesis
Introduction: The Indazole Scaffold in Modern Agrochemicals
The indazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in the discovery of novel bioactive molecules.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of compounds with significant pharmacological activities.[1] In the realm of agricultural science, indazole derivatives are increasingly recognized for their potential in developing new generations of pesticides, including fungicides, herbicides, and insecticides, that are both effective and environmentally safer.[3] This application note focuses on the utility of Ethyl 1H-indazole-7-carboxylate as a key starting material in the synthesis of novel agrochemical candidates, providing detailed protocols and expert insights for researchers in the field.
The carboxylic acid functional group at the 7-position of the indazole ring, or its ethyl ester precursor, offers a versatile handle for synthetic modification, particularly for the formation of amide linkages.[3] The resulting indazole-7-carboxamides are a class of compounds that have shown promise as potent agrochemical agents. This guide will detail the synthetic pathways from this compound to these valuable derivatives.
Core Synthetic Strategy: From Ester to Bioactive Amide
The primary synthetic route for leveraging this compound in agrochemical discovery involves a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is a critical activation step, as the carboxylic acid is more readily converted into a variety of amide derivatives. The second step is the coupling of the 1H-indazole-7-carboxylic acid with a selected amine to form the target 1H-indazole-7-carboxamide. The choice of the amine component is crucial as it allows for the systematic modification of the final molecule's physicochemical properties and biological activity.
This modular approach provides a powerful platform for generating a library of diverse indazole-7-carboxamide derivatives for high-throughput screening in agrochemical assays.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow from this compound to target agrochemical candidates.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 1H-indazole-7-carboxamide derivatives from this compound. These are generalized procedures that can be adapted for specific target molecules by modifying the amine component in the final step.
Protocol 1: Hydrolysis of this compound to 1H-Indazole-7-carboxylic acid
Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step to activate the molecule for subsequent amide coupling. Base-catalyzed hydrolysis using lithium hydroxide is a common and efficient method that proceeds under mild conditions, minimizing the risk of side reactions on the indazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| This compound | 190.20 | 1.0 g | 5.26 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.44 g | 10.52 |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Water (deionized) | - | 10 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate (EtOAc) | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 20 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 g, 5.26 mmol).
-
Dissolve the starting material in a mixture of THF (20 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.44 g, 10.52 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indazole-7-carboxylic acid as a solid. The product can be used in the next step without further purification if of sufficient purity, or recrystallized if necessary.
Protocol 2: Synthesis of 1H-Indazole-7-carboxamide Derivatives via Amide Coupling
Rationale: The formation of the amide bond is a key step in generating the final agrochemical candidate. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a modern and highly efficient method for amide bond formation.[4] This combination minimizes side reactions and generally provides high yields of the desired product.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 1H-Indazole-7-carboxylic acid | 162.15 | 0.5 g | 3.08 |
| Selected Amine (R-NH₂) | Varies | 1.2 equiv | 3.70 |
| HATU | 380.23 | 1.4 g | 3.70 |
| DIPEA | 129.24 | 1.6 mL | 9.24 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - |
| Water (deionized) | - | 50 mL | - |
| Ethyl acetate (EtOAc) | - | 100 mL | - |
| Brine (saturated NaCl solution) | - | 30 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indazole-7-carboxylic acid (0.5 g, 3.08 mmol) in anhydrous DMF (15 mL).
-
Add HATU (1.4 g, 3.70 mmol, 1.2 equiv) and DIPEA (1.6 mL, 9.24 mmol, 3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the selected amine (3.70 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 2-4 hours).
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-7-carboxamide derivative.
Logical Relationship Diagram for Amide Coupling
References
Scale-Up Synthesis of Ethyl 1H-indazole-7-carboxylate: An Application Note and Protocol for Pharmaceutical Intermediates
Abstract
This comprehensive application note provides a detailed, scalable, and robust two-step synthetic protocol for the preparation of Ethyl 1H-indazole-7-carboxylate, a key building block in the synthesis of various pharmaceutical agents. The synthesis commences with the Fischer esterification of 2-amino-3-methylbenzoic acid to afford Ethyl 2-amino-3-methylbenzoate, followed by a one-pot diazotization and intramolecular cyclization to yield the target indazole. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical guidance to ensure a successful and safe scale-up.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-tumor, anti-inflammatory, and analgesic activities.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of several notable drug candidates. The development of a scalable, cost-effective, and safe synthetic route to this intermediate is therefore of significant interest to the pharmaceutical industry.
This document outlines a validated two-step approach for the multigram to kilogram scale synthesis of this compound. The synthetic strategy was designed for operational simplicity, high yield, and purity, with a strong emphasis on process safety and scalability.
Overall Synthetic Scheme
The synthesis is comprised of two primary transformations as depicted below:
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of Ethyl 2-amino-3-methylbenzoate (Fischer Esterification)
Scientific Rationale
The first step involves the conversion of the carboxylic acid functionality of 2-amino-3-methylbenzoic acid into its corresponding ethyl ester. The Fischer-Speier esterification is the chosen method due to its cost-effectiveness, use of readily available reagents, and proven scalability.[3][4][5][6][7] The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[8][9] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used as the solvent. A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6]
Materials and Equipment (Scale: 100 g)
| Reagent/Material | CAS Number | Quantity | Molar Eq. |
| 2-Amino-3-methylbenzoic acid | 4389-45-1 | 100 g | 1.0 |
| Ethanol (absolute) | 64-17-5 | 1 L | Excess |
| Sulfuric acid (98%) | 7664-93-9 | 20 mL | ~0.55 |
| Sodium bicarbonate | 144-55-8 | As needed | - |
| Ethyl acetate | 141-78-6 | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous sodium sulfate | 7757-82-6 | For drying | - |
Equipment: 2 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, separatory funnel, rotary evaporator.
Experimental Protocol
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (100 g).
-
Reagent Addition: Add absolute ethanol (1 L) to the flask and begin stirring to form a suspension.
-
Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred suspension. An exotherm will be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Washing: Wash the combined organic layers with water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-amino-3-methylbenzoate as an oil or low-melting solid.
Expected Yield and Purity
-
Yield: 85-95%
-
Purity (by HPLC): >98%
Part 2: One-Pot Diazotization and Cyclization to this compound
Scientific Rationale
This one-pot procedure efficiently converts the Ethyl 2-amino-3-methylbenzoate intermediate into the final product. The reaction proceeds through two key in-situ transformations:
-
N-Acetylation: The primary amine is first protected as an acetamide by reaction with acetic anhydride. This is a crucial step to direct the subsequent diazotization and prevent unwanted side reactions.
-
Diazotization and Cyclization: Isoamyl nitrite, in the presence of a weak base like potassium acetate, serves as the diazotizing agent.[10] The N-acetylated amine is converted to a diazonium species which then undergoes an intramolecular cyclization with the adjacent methyl group to form the indazole ring. The reaction is driven by the formation of the stable aromatic indazole system. The acetyl protecting group is cleaved under the reaction conditions.
Caption: Key transformations in the one-pot synthesis of the indazole ring.
Materials and Equipment (Scale: 100 g of Ethyl 2-amino-3-methylbenzoate)
| Reagent/Material | CAS Number | Quantity | Molar Eq. |
| Ethyl 2-amino-3-methylbenzoate | 22223-49-0 | 100 g | 1.0 |
| Toluene | 108-88-3 | 1 L | - |
| Acetic anhydride | 108-24-7 | 120 mL | ~2.3 |
| Potassium acetate | 127-08-2 | 16 g | ~0.3 |
| Isoamyl nitrite | 110-46-3 | 150 mL | ~2.2 |
| Saturated sodium bicarbonate | 144-55-8 | For washing | - |
| Ethyl acetate | 141-78-6 | For extraction | - |
| Heptane | 142-82-5 | For recrystallization | - |
Equipment: 2 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, addition funnel, heating mantle with temperature controller, Buchner funnel and flask, vacuum oven.
Experimental Protocol
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve Ethyl 2-amino-3-methylbenzoate (100 g) in toluene (1 L).
-
N-Acetylation: Slowly add acetic anhydride (120 mL) to the solution. The temperature of the reaction should be monitored and controlled, not exceeding 40°C. Stir the mixture for 1 hour at room temperature.
-
Reagent Addition for Cyclization: Add potassium acetate (16 g) to the reaction mixture.
-
Diazotization and Cyclization: Heat the mixture to reflux (approximately 110°C). Slowly add isoamyl nitrite (150 mL) dropwise via an addition funnel over a period of 1-2 hours.
-
Reaction Completion: Maintain the reaction at reflux for an additional 4-6 hours after the addition is complete. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the mixture with a saturated solution of sodium bicarbonate (2 x 500 mL) and then with brine (500 mL).
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.
Purification by Recrystallization
-
Solvent Selection: A mixture of ethyl acetate and heptane is a suitable solvent system for the recrystallization of the final product.[11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 40-50°C.
-
Expected Yield and Purity
-
Yield: 60-70% (after recrystallization)
-
Purity (by HPLC): >99%
Analytical Quality Control
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
| Analytical Method | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 10.5 (br s, 1H, NH), 8.15 (d, 1H), 7.80 (d, 1H), 7.20 (t, 1H), 4.45 (q, 2H), 1.45 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 166.0, 141.0, 134.0, 129.0, 122.0, 121.0, 115.0, 110.0, 61.0, 14.5 |
| HPLC | Purity | >99% area |
| GC-MS | Mass-to-charge (m/z) | [M]+ at 190.07 |
| Melting Point | Range | 138-142 °C |
Safety and Environmental Considerations
Diazotization Reaction Hazards:
-
Diazonium Salt Instability: Although the diazonium intermediate is formed in situ and consumed rapidly, it is important to be aware of the potential instability of diazonium salts, which can be explosive in a dry, solid state.[12][13] It is crucial to maintain the reaction in solution at all times.
-
Temperature Control: The diazotization reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium intermediate, which can lead to the formation of byproducts and pose a safety risk.[13]
-
Gas Evolution: The reaction releases nitrogen gas. Adequate ventilation and a properly functioning fume hood are mandatory.[13]
Isoamyl Nitrite Handling:
-
Flammability: Isoamyl nitrite is a highly flammable liquid and its vapors can form explosive mixtures with air.[14][15][16][17] All ignition sources must be eliminated from the work area.
-
Toxicity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[3][15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Storage: Store in a cool, well-ventilated, and dark place away from incompatible materials.[14]
Waste Disposal:
-
All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.[14]
-
Quenching of residual diazotizing agents may be necessary before disposal.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield in Esterification | Incomplete reaction. | Increase reflux time and/or the amount of acid catalyst. Ensure the ethanol used is absolute. |
| Low Yield in Cyclization | Incomplete diazotization. | Ensure slow and controlled addition of isoamyl nitrite. Check the quality of the isoamyl nitrite. |
| Side reactions (e.g., azo coupling). | Maintain a steady reflux temperature and ensure efficient stirring. | |
| Product Purity Issues | Incomplete reaction or side product formation. | Optimize reaction time and temperature. For purification, ensure slow cooling during recrystallization to promote the formation of pure crystals. |
| Contamination with starting materials. | Monitor the reaction closely to ensure complete conversion. Adjust purification parameters. |
Conclusion
The two-step synthetic route to this compound detailed in this application note provides a reliable and scalable method for the production of this important pharmaceutical intermediate. By adhering to the outlined protocols, paying close attention to safety considerations, and implementing rigorous analytical quality control, researchers and process chemists can confidently produce high-purity material on a large scale.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. cerritos.edu [cerritos.edu]
- 10. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. valsynthese.ch [valsynthese.ch]
- 16. ICSC 1012 - ISOAMYL NITRITE [chemicalsafety.ilo.org]
- 17. ISOAMYL NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Strategic Derivatization of the Carboxylate Moiety on Ethyl 1H-indazole-7-carboxylate for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved therapeutics and clinical candidates.[1][2][3] Ethyl 1H-indazole-7-carboxylate is a readily accessible and highly versatile starting material, offering a strategic entry point for the synthesis of diverse compound libraries. The C7-carboxylate group is a prime handle for chemical modification, enabling researchers to modulate physicochemical properties, explore structure-activity relationships (SAR), and develop novel therapeutic agents.[4][5] This guide provides detailed, field-proven protocols for three fundamental derivatization pathways of the carboxylate group: hydrolysis to the parent carboxylic acid, subsequent amide bond formation, and direct reduction to the primary alcohol. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and includes troubleshooting insights to ensure reliable and reproducible outcomes.
Pathway I: Saponification to 1H-Indazole-7-carboxylic acid
Scientific Principle
The foundational step for many subsequent derivatizations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This transformation, known as saponification, is a robust and typically high-yielding reaction. It proceeds via a base-catalyzed nucleophilic acyl substitution mechanism.[6] A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to the carboxylate salt, driving the equilibrium towards the products. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired 1H-indazole-7-carboxylic acid.[7][8]
Experimental Protocol: Hydrolysis
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to a concentration of approximately 0.2 M.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq, 1 M solution).
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Acidification: Cool the remaining aqueous solution in an ice bath (0-5°C). Slowly add 1N hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 3-4.[9] A precipitate of 1H-indazole-7-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water and then with a small amount of a non-polar solvent like hexanes to aid in drying. Dry the solid under vacuum to a constant weight.
Workflow: Ester Hydrolysis
Caption: Workflow for the hydrolysis of the ethyl ester.
Troubleshooting & Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base or reaction time. Steric hindrance (less likely for this substrate). | Increase the equivalents of base to 3.0 eq. Extend the reaction time and monitor periodically. Gentle heating (40-50°C) can be applied if necessary. |
| Low Yield | Product is partially soluble in the acidic aqueous layer. Incomplete precipitation. | Ensure the pH is sufficiently acidic (pH 3-4) to fully protonate the carboxylate.[9] If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate after acidification. |
| Oily Product | Impurities or residual solvent. | Wash the filtered product thoroughly with cold water and a non-polar solvent like diethyl ether or hexanes. Recrystallization from a suitable solvent system (e.g., Ethanol/Water) can be performed for further purification. |
Pathway II: Amide Bond Formation
Scientific Principle
Amide bond formation is one of the most frequently used reactions in drug discovery.[10] Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with EDC or an OAt-ester with HATU).[11] This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acidic byproducts generated during the reaction.[10][11]
Experimental Protocol: Amide Coupling (HATU)
This protocol utilizes HATU, a highly efficient reagent suitable for a broad range of amines, including less reactive or sterically hindered ones.[11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazole-7-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1-0.2 M and stir until all solid dissolves.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by DIPEA (2.5 eq). Stir for 2 minutes.
-
Activation & Coupling: Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) in a single portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow: Amide Coupling
Caption: General workflow for carboxylic acid activation and amidation.
Representative Amide Derivatives & Yields
| Amine Substrate | Product Structure (Illustrative) | Reagent System | Expected Yield Range |
| Aniline | Indazole-7-carboxanilide | HATU, DIPEA | 80-95% |
| Benzylamine | N-benzyl-1H-indazole-7-carboxamide | EDC, HOBt, TEA | 75-90% |
| Morpholine | (1H-indazol-7-yl)(morpholino)methanone | HATU, DIPEA | 85-98% |
| Glycine methyl ester | Methyl 2-(1H-indazole-7-carboxamido)acetate | EDC, HOBt, TEA | 70-85% |
Troubleshooting & Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | Inefficient coupling agent for the specific amine. Poor quality/wet reagents. Suboptimal base or solvent. | For unreactive amines, switch from EDC/HOBt to a more potent uronium-based reagent like HATU or HBTU.[11] Ensure all reagents and solvents are anhydrous. Use DIPEA as the base, as it is non-nucleophilic and sterically hindered.[11] |
| Side Product Formation | Racemization (if amine is chiral). Side reactions involving the coupling agent. | To minimize racemization, use additives like HOBt or Oxyma Pure. Add the amine after a brief pre-activation period (5-10 min) of the carboxylic acid with the coupling agent.[9] |
| Difficult Purification | Water-soluble byproducts from coupling agents (e.g., EDC-urea). | The byproducts from EDC are water-soluble and can be removed with an extensive aqueous workup. If purification remains difficult, consider using a phosphonium-based reagent like PyBOP, whose byproducts are often more easily separated by chromatography. |
Pathway III: Reduction to (1H-indazol-7-yl)methanol
Scientific Principle
The conversion of a carboxylic ester or acid to a primary alcohol is a fundamental reduction transformation. While catalytic hydrogenation is generally ineffective for this purpose, powerful hydride-donating reagents are highly effective.[12] Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this reduction due to its high reactivity.[13] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. For an ester starting material, this is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol.[13][14] The reaction requires strictly anhydrous conditions as LAH reacts violently with water. An excess of LAH is used, and the reaction is carefully quenched with water or aqueous acid during workup. Borane (BH₃) is an alternative reagent that can also effectively reduce carboxylic acids.[15]
Experimental Protocol: LAH Reduction
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous THF.
-
Cooling: Cool the LAH suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the starting material is consumed (monitor by TLC, quenching a small aliquot carefully before analysis).
-
Quenching (Fieser method): Cool the reaction mixture back down to 0°C. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Sequentially and very slowly, add dropwise:
-
'X' mL of water (where 'X' is the mass of LAH in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®.
-
Isolation: Wash the filter cake thoroughly with ethyl acetate or THF. Combine the filtrate and washes and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Workflow: Ester Reduction
Caption: Workflow for the LAH reduction of the ethyl ester.
Troubleshooting & Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Insufficient LAH. Deactivated LAH due to moisture. | Use a fresh bottle of LAH or titrate to determine its activity. Increase the equivalents of LAH to 3.0 eq. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low Yield after Workup | Product is trapped in the aluminum salt precipitate. | After quenching, stir the mixture vigorously for an extended period (1 hour) to ensure the product is liberated from the salts. Consider adding Rochelle's salt (sodium potassium tartrate) during workup, which can help chelate the aluminum salts and break up emulsions. |
| Uncontrolled Quench | Addition of water is too fast. Insufficient cooling. | Always perform the quench at 0°C. Add the quenching reagents extremely slowly and dropwise with vigorous stirring, ensuring any gas evolution is controlled. |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1H-indazole-7-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 1H-indazole-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot common challenges encountered during its synthesis. Given its role as a key intermediate in the development of selective spleen tyrosine kinase (Syk) inhibitors, achieving high purity and yield is paramount.[1] This guide moves beyond simple protocols to explain the causality behind common side product formation and offers field-proven strategies for mitigation and purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The formation of side products is highly dependent on the chosen synthetic route. However, based on common indazole synthesis strategies, the most frequently encountered impurities include the undesired Ethyl 2H-indazole-7-carboxylate isomer, unreacted starting materials, dimeric or polymeric byproducts from reactive intermediates, and indazolones from competing reaction pathways.[2]
Q2: How can I distinguish between the desired 1H- and the isomeric 2H-indazole-7-carboxylate?
A2: Spectroscopic and chromatographic methods are essential.
-
NMR Spectroscopy: The chemical shift of the N-H proton is a key differentiator. In 1H-indazoles, the N-H proton is typically more deshielded and appears further downfield (e.g., δ 10-13 ppm in DMSO-d₆) compared to the N-H proton in 2H-isomers. Furthermore, the coupling patterns of the aromatic protons will differ due to the different electronic environment.
-
Chromatography (TLC/HPLC): The two isomers generally have different polarities. The 1H-indazole is often more polar than the 2H-indazole, resulting in a lower Rf value on silica gel TLC. A well-chosen HPLC method can effectively resolve and quantify the isomeric ratio.
Q3: My reaction mixture turns dark brown or black, and I have difficulty isolating the product. What is likely happening?
A3: The formation of dark, tarry material often points to the uncontrolled decomposition or polymerization of highly reactive intermediates, such as diazonium salts, which are common in syntheses starting from ortho-amino benzoates. This is exacerbated by elevated temperatures or incorrect pH. Mitigation involves strict temperature control (0–5 °C), slow, dropwise addition of reagents, and maintaining dilute conditions.
Q4: Why are my reaction yields consistently low even when TLC shows full consumption of the starting material?
A4: Low isolated yields despite complete conversion often point to two main culprits: the formation of soluble side products that are difficult to remove or product loss during workup and purification. For instance, if a significant portion of the product is the more soluble 2H-isomer, it may be lost in the mother liquor during recrystallization. Difficult emulsions during aqueous workup or irreversible adsorption of the product onto silica gel during chromatography can also contribute to significant yield loss.
Section 2: Troubleshooting Guide: Side Product Identification & Mitigation
This section provides a detailed analysis of common side products, their mechanism of formation, and strategies for their control.
Isomeric Side Product: Ethyl 2H-indazole-7-carboxylate
The formation of the N2-regioisomer is one of the most persistent challenges in indazole synthesis. While the 1H-tautomer is generally the more thermodynamically stable form, the reaction kinetics and conditions can favor the formation of the 2H-isomer.[3]
-
Plausible Cause: The cyclization mechanism, often involving a diazonium salt intermediate, can proceed through two distinct pathways leading to either the 1H or 2H ring system. The choice of solvent, base, and reaction temperature can influence the selectivity of this cyclization step. DFT calculations have suggested that different non-covalent interactions can drive the formation of either the N¹ or N² product.[4]
-
Identification:
-
TLC: Appears as a spot with a higher Rf value than the desired 1H-product on silica gel.
-
¹H NMR: Look for characteristic differences in the aromatic region and the absence of the far downfield N-H proton typical of the 1H-isomer.
-
-
Mitigation & Removal Strategy:
-
Reaction Control: Employing aprotic polar solvents like DMF or acetonitrile can sometimes favor 1H-isomer formation. Careful control of pH during diazotization and cyclization is also critical.
-
Purification: Meticulous column chromatography is the most effective method for separating the two isomers. A shallow solvent gradient is often required for good resolution.
-
| Compound Characteristic | This compound (Expected) | Ethyl 2H-indazole-7-carboxylate (Side Product) |
| Polarity | More Polar | Less Polar |
| TLC Rf (Silica) | Lower Rf | Higher Rf |
| ¹H NMR (N-H proton) | ~δ 10-13 ppm | Shifted, may be broader and further upfield |
Dimeric & Polymeric Byproducts
These are complex, high-molecular-weight impurities that result from the self-reaction of intermediates.
-
Plausible Cause: In syntheses involving diazotization of an amino group, the resulting diazonium salt is highly reactive. If not consumed quickly in the intramolecular cyclization, it can react with another molecule (e.g., an electron-rich aromatic ring) to form azo-coupled dimers or larger polymers. This side reaction is particularly prevalent at higher concentrations and temperatures.[5]
-
Identification:
-
Appearance: Often responsible for the dark, tarry, or insoluble material in the crude product.
-
TLC: Will appear as baseline material or a streak from the origin.
-
-
Mitigation & Removal Strategy:
-
Reaction Control: Adhere strictly to low temperatures (0–5 °C) during the formation and reaction of the diazonium intermediate. Use a syringe pump for the slow addition of reagents to maintain a low instantaneous concentration of the reactive species.
-
Purification: These byproducts are often insoluble in common organic solvents used for chromatography. They can frequently be removed by filtering the crude product solution through a plug of Celite or silica before loading it onto a chromatography column.
-
Unreacted Starting Materials & Intermediates
Incomplete conversion is a common issue leading to purification challenges.
-
Plausible Cause: This can stem from several factors: poor quality or insufficient amount of reagents (e.g., sodium nitrite), incorrect stoichiometry, or insufficient reaction time or temperature. For instance, if the diazotization is incomplete, both the starting amine and the diazonium intermediate will be present.
-
Identification:
-
TLC/LC-MS: The most reliable methods to check for the presence of starting materials by comparing with an authentic standard.
-
-
Mitigation & Removal Strategy:
-
Reaction Control: Ensure all reagents are fresh and anhydrous where required. Use a slight excess (1.1-1.2 equivalents) of the diazotizing agent. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Purification: Unreacted starting materials can typically be separated from the product using column chromatography, as their polarity is usually significantly different from that of the indazole product. An acidic or basic wash during the workup can also remove unreacted starting materials if they have a suitable functional group.
-
Section 3: Key Experimental Protocols
The following protocols are representative methodologies. Researchers should adapt them based on their specific starting materials and laboratory conditions.
Protocol 1: Representative Synthesis via Diazotization-Cyclization
This protocol outlines a general and common approach for constructing the indazole ring from an ortho-amino-substituted benzoate ester.
-
Dissolution: Dissolve Ethyl 2-amino-3-methylbenzoate (1.0 equiv) in a mixture of ethanol and concentrated hydrochloric acid at 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in water. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Cyclization: Stir the resulting diazonium salt solution at 0-5 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours. The cyclization often occurs during this warming phase.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8). Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This is a critical step for removing isomeric and other side products.[6][7]
-
TLC Analysis: First, determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the desired 1H-product, with clear separation from other spots.[6]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and pack the column without trapping air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the less polar 2H-isomer, and finally the more polar 1H-product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 4: Visualization & Workflow Diagrams
Troubleshooting Logic for Low Yield
The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.
Caption: Troubleshooting workflow for low yield.
Competing Cyclization Pathways
This diagram illustrates the divergence from a common intermediate to form the desired 1H- and undesired 2H-indazole products.
Caption: Formation of 1H- and 2H-indazole isomers.
References
- 1. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 1H-indazole-7-carboxylate
An in-depth guide to navigating the challenges of purifying Ethyl 1H-indazole-7-carboxylate via column chromatography, designed for research scientists and drug development professionals.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of chromatographic purification. The successful isolation of this compound, a key building block in medicinal chemistry, hinges on a robust and well-understood purification strategy. This guide is structured to provide not just procedural steps, but the underlying rationale, empowering you to troubleshoot and adapt the methodology to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you should consider before beginning your purification.
Q1: What is the recommended stationary phase for purifying this compound?
For most applications involving indazole derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[1] Its polarity is well-suited for resolving the target compound from common non-polar and moderately polar impurities. In cases where your compound shows instability or irreversible adsorption on acidic silica, switching to a more inert phase like neutral alumina can be a viable alternative.[2]
Q2: How do I select the optimal solvent system (eluent)?
The key to a successful separation is selecting an eluent that provides good resolution between your product and its impurities. This is best achieved through preliminary Thin-Layer Chromatography (TLC) analysis.[2]
-
Objective: Find a solvent mixture where the this compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[2] An Rf in this range typically translates to a good elution profile on a column.
-
Common Systems: Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). A standard starting point for indazole-type compounds is a Hexanes/Ethyl Acetate mixture.[1][3]
-
Polarity Adjustment: If the Rf is too low (spot doesn't move far), increase the proportion of the polar solvent (ethyl acetate). If the Rf is too high (spot runs to the top), increase the proportion of the non-polar solvent (hexanes).
Q3: What are the likely impurities I might encounter?
Impurities can originate from unreacted starting materials or from side reactions during the synthesis. For instance, in syntheses involving benzyne precursors, you might encounter unreacted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate or by-products like N-arylated indazoles.[1] A thorough understanding of your synthetic route is crucial for anticipating potential impurities and designing a purification strategy to remove them.
Q4: How can I assess the purity of my final fractions?
A multi-faceted approach is recommended to confirm purity:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative check. A pure compound should appear as a single spot.[2]
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[2]
Troubleshooting Guide: Column Chromatography Issues
This section is designed to help you diagnose and resolve specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Suboptimal Solvent System: The polarity of the eluent is not ideal for resolving the components.[2] 2. Column Overloading: Too much crude material was loaded onto the column. | 1. Re-optimize with TLC: Find a solvent system with a larger ΔRf between your product and impurities. 2. Use a Gradient: Start with a less polar eluent and gradually increase the polarity (e.g., start with 10% EtOAc in Hexanes and slowly increase to 30%).[2] 3. Reduce Sample Load: Use a larger column or reduce the amount of material being purified. |
| Compound Not Eluting | 1. Eluent is Too Non-Polar: The compound is strongly adsorbed to the silica gel.[2][4] 2. Compound Degradation: The compound may be unstable on silica gel and has decomposed.[4] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If needed, add a small amount (1-5%) of a more polar solvent like methanol.[2][3] 2. Check Stability: Perform a 2D TLC analysis to check for stability on silica. If unstable, consider using neutral alumina as the stationary phase.[2][4] |
| Compound Elutes Too Fast | 1. Eluent is Too Polar: The compound has very low affinity for the stationary phase and elutes with the solvent front.[4] | 1. Decrease Eluent Polarity: Use a higher proportion of the non-polar solvent (e.g., hexanes). |
| Streaking or Tailing of Spots | 1. Compound Interaction with Silica: The acidic nature of silica gel can cause tailing with basic compounds like indazoles. 2. Column Overloading. | 1. Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent to neutralize the acidic sites on the silica gel.[5] 2. Reduce Sample Load: Ensure the sample is loaded in a concentrated band at the top of the column. |
| Low Recovery of Product | 1. Irreversible Adsorption/Degradation: The compound is sticking to the column or decomposing.[4] 2. Fractions Too Dilute: The compound did elute, but the concentration is too low to be detected by TLC.[4] | 1. Assess Stability: Test compound stability on silica gel.[4] Consider switching to a different stationary phase like alumina.[2] 2. Combine and Concentrate: Combine fractions you expect to contain the product and concentrate them before re-analyzing by TLC.[4] |
Experimental Protocols & Methodologies
Protocol 1: TLC Analysis for Solvent System Optimization
-
Prepare TLC Plate: On a silica gel TLC plate, lightly draw a starting line in pencil about 1 cm from the bottom.
-
Spot Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line. Also spot your starting materials if available for comparison.
-
Prepare Developing Chamber: Pour a small amount (0.5 cm depth) of your chosen solvent system (e.g., 4:1 Hexanes/EtOAc) into a developing chamber or beaker. Place a piece of filter paper inside to saturate the atmosphere. Cover the chamber.
-
Develop Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots. Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).
-
Optimize: Adjust the solvent ratio until the desired product spot has an Rf of ~0.3.[1][2]
Protocol 2: Column Chromatography Workflow
This protocol outlines the standard procedure for flash column chromatography.
References
Technical Support Center: Optimizing N-alkylation of Ethyl 1H-indazole-7-carboxylate Regioselectivity
Welcome to the technical support center dedicated to the nuanced challenge of regioselective N-alkylation of ethyl 1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of directing alkylation to either the N1 or N2 position of the indazole scaffold. The indazole moiety is a cornerstone in modern drug discovery, and mastering its functionalization is paramount for the efficient synthesis of targeted therapeutics.[1][2][3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles and literature-validated methodologies.
Understanding the Challenge: N1 vs. N2 Regioselectivity
The N-alkylation of indazoles is fundamentally complicated by the presence of two nucleophilic nitrogen atoms, leading to a potential mixture of N1 and N2 regioisomers.[5][6] The regiochemical outcome is a delicate interplay of electronic and steric factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature), which can favor either kinetic or thermodynamic pathways.[3][5] For this compound, the ester group at the C7 position introduces significant steric hindrance around the N1 position, a critical factor that often dictates the reaction's course.[5]
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound in a practical question-and-answer format.
Q1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is a frequent challenge. The formation of isomeric mixtures is often due to a lack of definitive control over the reaction pathway. Here’s how to troubleshoot:
-
Favoring N2-Alkylation (Kinetic Control): The C7-ester group sterically encumbers the N1 position, making the N2 position the more accessible site for alkylation. To capitalize on this, you should employ conditions that favor kinetic control:
-
Strong Base/Aprotic Solvent System: A common and effective method for achieving high N2 selectivity with 7-substituted indazoles is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][2][3][7] The rationale is that the sodium cation of the resulting indazolide salt does not strongly coordinate in a way that directs to N1, allowing the sterics of the C7-substituent to dominate, thus favoring attack at N2. Studies have shown that for C7-CO2Me substituted indazoles, this can lead to excellent N2 regioselectivity (≥96%).[1][2][3][7]
-
Alternative N2-Selective Methods: For particularly challenging cases, consider specialized reagents. The use of alkyl 2,2,2-trichloroacetimidates in the presence of a Lewis or Brønsted acid catalyst, such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, has been reported to be highly selective for the N2 position across a range of indazoles.[8][9][10]
-
-
Favoring N1-Alkylation (Thermodynamic Control): While kinetically disfavored due to sterics, the N1-alkylated product is generally the more thermodynamically stable isomer.[3][5] To favor its formation, you need to establish conditions that allow for equilibration:
-
Weaker Base and Higher Temperatures: Using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF at elevated temperatures can facilitate the isomerization of the initially formed kinetic N2 product to the more stable thermodynamic N1 product.[4][11]
-
Specific Alkylating Agents: The choice of alkylating agent can be pivotal. α-Halo esters, ketones, or amides have been shown to promote N1 selectivity, potentially through a mechanism involving reversible alkylation and equilibration to the thermodynamic N1 adduct.[3][12]
-
Q2: I'm attempting an N1-selective alkylation, but the reaction is sluggish and gives low yields.
Low conversion when targeting the sterically hindered N1 position is a common hurdle. Consider the following:
-
Reaction Time and Temperature: Thermodynamic equilibrium can be slow to establish. Increasing the reaction temperature and extending the reaction time may be necessary to drive the conversion to the N1 isomer.
-
Base Strength: While weaker bases are often used for thermodynamic control, if the deprotonation of the indazole is inefficient, the reaction will stall. Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of Cs₂CO₃).
-
Solvent Choice: The solvent can significantly impact reaction rates. Highly polar aprotic solvents like DMF or DMSO can enhance the solubility of the indazolide salt and accelerate the reaction.
Q3: How can I confidently distinguish between the N1 and N2 alkylated isomers of this compound?
Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose:
-
1D NMR (¹H and ¹³C): While subtle differences in chemical shifts will exist, they are often not sufficient for definitive assignment.
-
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. For the N1-alkylated isomer, you will observe a correlation between the protons of the N-alkyl group (specifically the CH₂ group attached to the nitrogen) and the C7a carbon of the indazole ring. Conversely, for the N2-alkylated isomer, a correlation will be seen between the N-alkyl CH₂ protons and the C3 carbon.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle governing N1 versus N2 alkylation of indazoles?
The regioselectivity is primarily a contest between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3][5] Alkylation at N1 leads to a thermodynamically more stable product, while alkylation at N2 is often the kinetically favored pathway, especially when the N1 position is sterically hindered.
Q2: How does the ethyl ester group at the C7 position specifically influence the regioselectivity?
The C7-ester group exerts a strong steric effect, shielding the adjacent N1 position. This significantly raises the activation energy for alkylation at N1, making the N2 position the more likely site of initial attack under kinetically controlled conditions.[5]
Q3: Are there any "universal" conditions for selective N1 or N2 alkylation?
Unfortunately, no single set of conditions is universally applicable to all indazoles and alkylating agents. However, some general trends are well-established:
-
For N1-selectivity: Conditions that favor thermodynamic equilibrium, such as weaker bases (Cs₂CO₃) in polar aprotic solvents (DMF) at higher temperatures, are a good starting point.[4][13]
-
For N2-selectivity: Conditions that favor kinetic control, such as strong bases (NaH) in aprotic solvents (THF), are generally preferred, especially for substrates like this compound where N1 is sterically hindered.[1][2][3][7] Acid-catalyzed reactions with specific alkylating agents like trichloroacetimidates also provide excellent N2 selectivity.[8][10]
Experimental Protocols
Protocol 1: Highly Regioselective N2-Alkylation (Kinetic Control)
This protocol is optimized for achieving high selectivity for the N2 position, leveraging the steric hindrance of the C7-ester group.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature overnight, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N2-alkylated product.
Protocol 2: Selective N1-Alkylation (Thermodynamic Control)
This protocol aims to favor the formation of the thermodynamically more stable N1-isomer through equilibration.
Materials:
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and anhydrous Cs₂CO₃ (2.0-3.0 equiv).
-
Add anhydrous DMF to create a suspension (target concentration of 0.1-0.5 M).
-
Add the alkyl halide (1.1-1.2 equiv).
-
Heat the reaction mixture to 80-100 °C and stir overnight, or until the desired N1:N2 ratio is achieved as monitored by LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Data Presentation
Table 1: Influence of Reaction Conditions on the N-Alkylation of Substituted Indazoles (Illustrative Data based on Literature)
| Entry | Indazole Substituent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| 1 | C7-CO₂Me | NaH | THF | rt | <4:96 | [1],[2],[3] |
| 2 | C3-CO₂Me | NaH | THF | 50 °C | >99:1 | [1],[3] |
| 3 | 6-Nitro | Cs₂CO₃ | DMF | rt | >130:1 (after 16h) | [12] |
| 4 | Unsubstituted | K₂CO₃ | DMF | 120 °C | 58:42 | [4] |
Visualizations
Factors Influencing Regioselectivity
Caption: Key factors governing the N1 vs. N2 regioselectivity in indazole alkylation.
General Experimental Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Synthesis of Ethyl 1H-indazole-7-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, offering field-proven insights and troubleshooting strategies to enhance reaction yield and product purity.
Overview of Synthetic Challenges
The synthesis of 7-substituted-1H-indazoles like this compound presents several distinct challenges. The core difficulties often lie in controlling the intramolecular cyclization to form the pyrazole ring fused to the benzene core and preventing side reactions. Key steps, whether it's a classical diazotization-cyclization or a modern cross-coupling approach, are sensitive to reaction parameters. This guide addresses the most frequent issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low (<40%). What is the most common bottleneck in the synthesis of this compound?
A1: The most critical step, and often the primary source of low yield, is the intramolecular cyclization to form the indazole ring. A widely used and effective route starts from methyl or ethyl 2-amino-3-methylbenzoate. The efficiency of this transformation is highly dependent on the conditions of the diazotization and subsequent cyclization.
Core Insight: The traditional approach involves converting the 2-amino group into a diazonium salt, which then cyclizes. However, this intermediate is often unstable. A more controlled and higher-yielding method involves an in-situ nitrosation followed by cyclization, often using an organic nitrite source in an aprotic solvent.
A robust procedure adapted from literature involves the reaction of methyl 2-amino-3-methylbenzoate with an organic nitrite in the presence of an acid anhydride.
Recommended Protocol: Improved Diazotization and Cyclization
-
To a solution of methyl 2-amino-3-methylbenzoate (1.0 equiv) in an aprotic solvent like chloroform or THF, slowly add acetic anhydride (2.2-2.5 equiv). Maintain the temperature below 40°C. Stir for 1 hour at room temperature to ensure complete N-acetylation.
-
Add a catalytic amount of potassium acetate (0.3 equiv) followed by the slow, dropwise addition of isoamyl nitrite (2.2 equiv) at room temperature.
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, perform an aqueous workup, typically washing with saturated sodium bicarbonate solution to neutralize acids.
-
The resulting crude product is mthis compound, which can then be purified or transesterified if the ethyl ester is required.
Causality: The acetic anhydride serves a dual purpose: it protects the amine to prevent side reactions and activates the substrate. The isoamyl nitrite provides a controlled release of the nitrosating agent. This "one-pot" procedure avoids the isolation of a potentially unstable diazonium salt, leading to cleaner reactions and improved yields.
Q2: I am observing significant byproduct formation during the cyclization step. What are the likely side reactions and how can I mitigate them?
A2: Side product formation is a common issue, often stemming from the high reactivity of the intermediates.
Common Side Products & Solutions:
| Probable Side Product | Causality | Recommended Mitigation Strategy |
| Indazolone Derivatives | Incomplete cyclization or rearrangement pathways, particularly if water is not rigorously excluded. | Ensure the use of anhydrous solvents and reagents. The use of acetic anhydride helps to consume trace water. |
| Dimerized or Tar-like Impurities | Uncontrolled decomposition of the diazonium intermediate, especially at elevated temperatures or in the presence of certain metals. | Maintain strict temperature control during the addition of isoamyl nitrite. Slow, dropwise addition is crucial. Ensure all glassware is scrupulously clean. |
| Incomplete Reaction | Insufficient activation or reaction time. | Ensure the correct stoichiometry of reagents, particularly the anhydride and nitrite source. Monitor the reaction to completion before workup. |
For a visual guide to troubleshooting this critical step, refer to the logic diagram below.
Caption: Troubleshooting logic for the indazole cyclization step.
Q3: The final esterification of 1H-indazole-7-carboxylic acid to the ethyl ester is inefficient. What is a reliable method?
A3: If you have synthesized 1H-indazole-7-carboxylic acid as an intermediate, standard Fischer esterification is a viable but sometimes slow method. For a more reliable and high-yielding approach, use a coupling agent or perform an acid-catalyzed reaction under reflux.
Method 1: Acid-Catalyzed Esterification
This is a classical and cost-effective method.
-
Suspend 1H-indazole-7-carboxylic acid (1.0 equiv) in absolute ethanol (20-50 volumes).
-
Add a strong acid catalyst, such as methanesulfonic acid (0.1 equiv) or concentrated sulfuric acid (catalytic).
-
Heat the mixture at reflux for 5-24 hours. The reaction progress can be monitored by the complete dissolution of the starting material and by TLC/LC-MS.
-
After completion, cool the reaction mixture and neutralize the acid carefully with a base like saturated aqueous sodium bicarbonate.
-
The product can then be extracted with an organic solvent like ethyl acetate.
Method 2: Thionyl Chloride Activation
For a faster conversion, activation of the carboxylic acid is highly effective.
-
Suspend 1H-indazole-7-carboxylic acid (1.0 equiv) in absolute ethanol (10-20 volumes) at 0°C.
-
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete.
-
Cool the mixture and remove the solvent under reduced pressure. The residue can then be worked up by dissolving in an organic solvent and washing with a bicarbonate solution.
Expertise Note: Method 2 is generally faster and more comprehensive but requires careful handling of thionyl chloride. Method 1 is simpler but may require longer reaction times and does not always go to completion if the starting material is not fully soluble.
Q4: Is there a more modern, high-yield synthetic route I should consider to bypass these issues?
A4: Yes. For researchers seeking a more direct and often higher-yielding route, the [3+2] cycloaddition of a benzyne intermediate with ethyl diazoacetate is an excellent alternative. This method constructs the ethyl ester-substituted indazole ring in a single, elegant step.
Workflow: Benzyne Cycloaddition Route
Caption: Workflow for the benzyne-based synthesis route.
Key Protocol Points (summarized from Organic Syntheses):
-
Reagents: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor), ethyl diazoacetate, and a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Conditions: The reaction is typically run at low temperatures (e.g., -78°C to room temperature) in an anhydrous aprotic solvent like THF.
-
Yield: This method can provide the desired product in excellent yields, often exceeding 80%.
-
Trustworthiness: This procedure is well-documented and published in Organic Syntheses, a highly reliable source for chemical protocols. The main challenge is the handling of potentially hazardous ethyl diazoacetate.
This route avoids the harsh conditions of some classical methods and offers a very direct path to the target molecule, making it highly attractive for efficiency.
Q5: What is the best practice for purifying the final product, this compound?
A5: Purification is critical for obtaining a high-quality final product. The choice between column chromatography and recrystallization depends on the impurity profile.
1. Column Chromatography: This is the most universally applicable method for removing both polar and non-polar impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. The product is moderately polar. A typical Rf value is around 0.3 in a 1.5:1 hexanes/EtOAc system.
2. Recrystallization: If the crude product is relatively clean (>85% purity), recrystallization can be an efficient and scalable purification method.
-
Solvent Screening: Test solvents like ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes. The ideal solvent will dissolve the product when hot but show low solubility at room temperature or below.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove insoluble impurities if necessary, and then allow it to cool slowly to promote the formation of pure crystals.
Self-Validation: After purification, always confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure it meets the required specifications.
Technical Support Center: Purification of Ethyl 1H-indazole-7-carboxylate
Welcome to the technical support guide for the purification of Ethyl 1H-indazole-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block.[1] Achieving high purity is critical for successful downstream applications, from preclinical studies to API synthesis. This guide provides in-depth, experience-driven answers to common purification challenges, structured in a troubleshooting and FAQ format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like substituted 2-aminobenzoates or their precursors.[2]
-
Regioisomers: In many indazole syntheses, alkylation or functionalization can occur at either the N-1 or N-2 position of the indazole ring, leading to the formation of regioisomers which can be challenging to separate.[3][4]
-
Side-Reaction Products: Byproducts from reactions like decarboxylation under harsh thermal or pH conditions can lead to the formation of 1H-indazole.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, THF) and leftover reagents or their byproducts (e.g., coupling agents, bases) are common contaminants.[5][6]
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and widely used methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase. It is excellent for removing a wide range of impurities.[7]
-
Recrystallization: This method relies on the differences in solubility of the target compound and its impurities in a specific solvent at different temperatures. It is particularly effective for removing small amounts of impurities from a solid product and can sometimes be used to separate isomers.[8]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the impurity profile and the scale of your purification.
| Feature | Column Chromatography | Recrystallization |
| Best For | Complex mixtures with multiple components; impurities with similar polarity to the product. | Removing minor impurities from a mostly pure solid (>90%); large-scale purification. |
| Separation Principle | Differential partitioning between stationary and mobile phases. | Differential solubility at varying temperatures. |
| Throughput | Lower, often limited to grams scale without specialized equipment. | High, easily scalable to kilograms. |
| Solvent Usage | High. | Moderate. |
| Purity Achievable | Very high (>99%), but depends on resolution. | High, but can be limited by co-crystallization of impurities. |
Expert Insight: For initial purification of a crude reaction mixture, column chromatography is often the method of choice to isolate the target compound from significant byproducts.[9] Recrystallization can then be used as a final polishing step to achieve analytical-grade purity.[6]
Q4: Can acid-base extraction be used to remove impurities?
A4: Yes, acid-base extraction can be a powerful tool, particularly during the reaction work-up. This technique manipulates the solubility of acidic or basic compounds by converting them into their water-soluble salt forms.[10][11]
-
Mechanism: The 1H-indazole ring is weakly basic and can be protonated by a strong acid. However, the ester group of this compound is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, this method must be used with caution. A wash with a weak aqueous base like sodium bicarbonate (NaHCO₃) is effective for removing acidic impurities (like unreacted carboxylic acids) without hydrolyzing the ester.[11] Similarly, a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities.
Q5: How can I definitively assess the purity of my final product?
A5: A combination of orthogonal analytical methods is required for a comprehensive purity assessment.[12]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a purity percentage based on peak area.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your compound and helps in identifying impurities by their mass-to-charge ratio.[12][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired product and can reveal the presence of organic impurities.[2][16]
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[6][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Guide 1: Column Chromatography Purification
Column chromatography is a cornerstone of purification in organic synthesis.[17] A typical setup uses silica gel as the stationary phase and a solvent mixture, such as ethyl acetate in petroleum ether or hexanes, as the mobile phase.[9][18]
Caption: A logical flow for troubleshooting column chromatography.
-
Problem 1: Poor separation of the product from an impurity.
-
Causality: The chosen solvent system (eluent) does not have the optimal polarity to differentiate between the compounds adsorbed on the silica.
-
Solution:
-
TLC Optimization: Before running a column, always find the best solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show clear separation from all impurities.[7]
-
Gradient Elution: If a single solvent ratio (isocratic elution) fails to provide separation, use a gradient. Start with a low-polarity eluent and gradually increase the percentage of the more polar solvent. This sharpens peaks and improves the resolution of compounds with close Rf values.[6]
-
-
-
Problem 2: The product is not eluting from the column.
-
Causality: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the polar silica gel.
-
Solution: Gradually increase the polarity of your eluent. For an ethyl acetate/hexanes system, slowly increase the proportion of ethyl acetate. If your product is highly polar, adding a small amount (1-2%) of methanol to the eluent may be necessary.[6]
-
Guide 2: Recrystallization Purification
Recrystallization is an excellent technique for achieving high purity on a large scale.[8]
References
- 1. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]
- 2. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]
- 16. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
- 18. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Challenges in the synthesis of substituted indazole-7-carboxylates
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities inherent in the synthesis of substituted indazole-7-carboxylates. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common experimental hurdles. This guide is structured to address issues from first principles, explaining the causality behind experimental choices to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of substituted indazole-7-carboxylates?
The synthesis of this class of compounds is primarily complicated by three factors:
-
Regiocontrol during N-functionalization: The indazole ring possesses two reactive nitrogen atoms, N1 and N2. Alkylation or acylation reactions often yield a mixture of N1 and N2 isomers, which can be challenging to separate and control.[1][2] The electronic nature of substituents on the indazole core, particularly at the C7 position, plays a crucial role in directing this selectivity.[1][3]
-
Synthesis of the Indazole Core: While numerous methods exist to construct the indazole scaffold, achieving the desired substitution pattern, especially with sensitive functional groups, can be difficult.[4] Side reactions such as the formation of dimers and hydrazones are common pitfalls depending on the chosen synthetic route.[4][5]
-
Functional Group Intercompatibility: The C7-carboxylate group (or the carboxylic acid itself) can interfere with certain reaction conditions. It may require protection and deprotection steps, adding complexity to the overall synthetic sequence.[6][7] Furthermore, harsh reaction conditions can lead to unwanted side reactions like decarboxylation.[5]
Q2: How does the C7-carboxylate group specifically influence the regioselectivity of N-alkylation?
The ester or carboxylic acid group at the C7 position is electron-withdrawing. This electronic effect significantly influences the outcome of N-alkylation. Studies have shown that for indazoles bearing an electron-withdrawing group like -CO₂Me at the C7 position, alkylation is strongly directed to the N2 position, often with high regioselectivity (≥96%).[1][3][8] This is a critical consideration when planning the synthesis, as the inherent properties of your target scaffold may predispose the reaction towards one regioisomer over the other.
Q3: What are the general strategies to control N1 vs. N2 alkylation regioselectivity?
Controlling the site of alkylation is arguably the most significant challenge. The outcome is a delicate interplay between the base, solvent, cation, and the electronic and steric properties of the indazole substituents.
-
For N1-Selectivity: A common and effective method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3][9] The prevailing hypothesis suggests that the sodium cation coordinates with the N2 atom, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.[2]
-
For N2-Selectivity: As mentioned, an electron-withdrawing group at C7 naturally favors N2 alkylation.[1][3] Alternatively, specific reaction conditions can be employed. Mitsunobu conditions have been shown to favor the formation of the N2 regioisomer.[3] A highly effective modern method involves using trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent, which can provide excellent N2-selectivity.[9][10]
Q4: When should I protect the C7-carboxylic acid, and what protecting groups are suitable?
Protection of the C7-carboxylic acid is necessary if you plan to use reagents that are incompatible with a free acid, such as strong bases (e.g., organolithiums) or certain reducing agents. Most often, the carboxylate is carried through the synthesis as a simple ester (e.g., methyl or ethyl), which is generally robust enough for many subsequent reactions like N-alkylation. If the ester itself is found to be labile or if the final deprotection (hydrolysis) proves problematic, other protecting groups can be considered.
| Protecting Group | Protection Method | Deprotection Conditions | Key Considerations |
| Methyl/Ethyl Ester | Fischer esterification (Acid catalyst, ROH) | Basic hydrolysis (LiOH, NaOH); Acidic hydrolysis | Most common; robust to many conditions but requires basic or acidic hydrolysis. |
| Benzyl Ester | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Useful when base- or acid-sensitive groups are present. Deprotection is mild. |
| t-Butyl Ester | Isobutylene, acid catalyst | Acid-catalyzed cleavage (TFA, HCl) | Stable to base and hydrogenolysis; removed under acidic conditions. |
A summary of common protecting groups for carboxylic acids.[6][11]
Q5: What are the most reliable analytical techniques to distinguish N1 and N2 isomers?
Unambiguous structural assignment is critical. While TLC and melting point can indicate the presence of multiple isomers, they are not definitive.
-
NMR Spectroscopy: This is the most powerful tool. 1D NMR (¹H and ¹³C) will show distinct chemical shifts for the two isomers.[12] For definitive proof, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. An HMBC experiment can show a correlation between the protons of the N-alkyl group and the carbons of the indazole ring (C3 and C7a), confirming the point of attachment.
-
X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unequivocal structural proof.[13]
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: Poor Regioselectivity in N-Alkylation
Question: My N-alkylation reaction on an indazole-7-carboxylate substrate is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?
Answer: This is a classic challenge. The solution lies in carefully tuning your reaction conditions to favor one isomer.
-
Underlying Cause: The default reaction conditions (e.g., K₂CO₃ in DMF) often provide little to no selectivity for indazoles, leading to isomer mixtures. The electronic properties of the C7-carboxylate already favor the N2 product.
-
Troubleshooting Steps:
-
To Favor the N1 Isomer: Switch to a non-polar aprotic solvent and a strong, non-coordinating base. The standard protocol is using sodium hydride (NaH) in anhydrous THF .[1][9] Add the NaH to the indazole at 0 °C, allow it to stir for 30 minutes to form the sodium salt, and then add the alkylating agent. The tight ion pair formed between Na⁺ and the indazole anion is thought to direct alkylation to the N1 position.[9]
-
To Favor the N2 Isomer: Since your C7-carboxylate already directs to N2, you can often enhance this selectivity. Using a weaker base like cesium carbonate (Cs₂CO₃) in a polar solvent can sometimes improve N2 selectivity. For a more robust approach, consider a complete change in mechanism. The use of trifluoromethanesulfonic acid (TfOH) with a diazo compound in a solvent like 1,2-dichloroethane (DCE) is highly selective for the N2 position.[9][10]
-
Analyze Substituent Effects: Remember that other substituents on the ring can have competing steric or electronic effects. A bulky group at the C6 position, for instance, might sterically hinder N1 alkylation, further favoring the N2 product.
-
Caption: Decision workflow for regioselective N-alkylation.
Issue 2: Low Yield or Stalled Reaction during Final Ester Hydrolysis
Question: I am trying to hydrolyze my ethyl indazole-7-carboxylate to the final carboxylic acid using NaOH in ethanol, but the reaction is very slow, incomplete, or leads to decomposition. What can I do?
Answer: Ester hydrolysis can be deceptively tricky, especially with heterocyclic systems.
-
Underlying Cause:
-
Incomplete Reaction: The ester may be sterically hindered or electronically deactivated, making saponification difficult under standard conditions.
-
Decomposition: Indazole rings can be sensitive to harsh basic conditions and high temperatures, potentially leading to ring-opening or other side reactions. Decarboxylation of the product under harsh heating is also a risk.[5]
-
-
Troubleshooting Steps:
-
Change the Base/Solvent System: Switch from NaOH to lithium hydroxide (LiOH) . LiOH is often more effective for hydrolyzing hindered esters. Use a solvent mixture that improves solubility for both the ester and the hydroxide salt, such as THF/water or Dioxane/water .[14]
-
Control the Temperature: Start the reaction at room temperature and monitor by TLC or LC-MS. Only gently heat (e.g., 40-50 °C) if the reaction is clean but slow. Avoid aggressive heating to minimize the risk of decomposition.
-
Workup Procedure: After the reaction is complete (as judged by the disappearance of starting material), be sure to perform a careful acidic workup. Neutralize the excess base and then acidify the aqueous layer to a pH of ~3-4 with cold 1N HCl to precipitate the carboxylic acid product, which can then be collected by filtration.[15]
-
Issue 3: Purification Nightmare - My N1 and N2 Isomers are Co-eluting
Question: I have a mixture of N1 and N2 alkylated indazole-7-carboxylates, and they have nearly identical Rf values on silica gel TLC. How can I separate them?
Answer: This is a common and frustrating problem. When polarity differences are minimal, standard silica gel chromatography may fail.
-
Underlying Cause: The N1 and N2 isomers are structurally very similar, leading to nearly identical interactions with the silica stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Before attempting a large-scale column, exhaustively screen different solvent systems with TLC.
-
Try adding a small amount of a third solvent. For a hexane/ethyl acetate system, adding a small percentage of dichloromethane or methanol can sometimes alter the selectivity enough to achieve separation.
-
Switch to a completely different solvent system, such as dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the next logical step is to change the stationary phase.
-
Neutral Alumina: Alumina has different surface properties than silica and can often provide the selectivity needed to separate closely-related isomers.[16]
-
Reverse-Phase Chromatography: If available, preparative reverse-phase HPLC (C18) is an excellent, albeit more expensive, option for separating compounds with very similar polarities.
-
-
Consider Derivatization: In a worst-case scenario where chromatographic separation is impossible, one could consider a chemical resolution. For example, if another functional group is present, selectively reacting one isomer to dramatically change its polarity could allow for separation, followed by a deprotection step. This is a strategy of last resort due to the additional steps involved.
-
Caption: A logical flow for troubleshooting common synthesis problems.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of a Substituted 1H-Indazole-7-carboxylate [9]
This protocol is a representative example and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole-7-carboxylate (1.0 mmol, 1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a change in color or solubility.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol, 1.1 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for Basic Hydrolysis of an Indazole-7-carboxylate Ester [12][14]
-
In a round-bottom flask, dissolve the indazole-7-carboxylate ester (1.0 mmol, 1.0 equiv) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 mmol, 2-3 equiv) to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester. If the reaction is slow, it may be gently heated to 40-50 °C.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar, non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1N HCl.
-
The carboxylic acid product should precipitate as a solid. Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the pure indazole-7-carboxylic acid.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 13. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Indazole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of indazoles. Here, we move beyond simple protocols to explain the mechanistic reasoning behind byproduct formation and provide actionable strategies to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of in 1H-indazole synthesis?
A1: The most frequently encountered byproducts in 1H-indazole synthesis are the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones.[1] The formation and prevalence of these impurities are highly dependent on the specific synthetic route and the reaction conditions employed.[1][2]
Q2: How can I reliably distinguish between the desired 1H- and the undesired 2H-indazole isomers?
A2: Spectroscopic methods are the most definitive way to differentiate between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of the indazole ring is a key diagnostic handle. This proton generally appears at a different chemical shift for the two isomers, often shifted downfield in the 2H-indazole compared to the 1H-indazole.[1] For more complex structures, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between the N-alkyl group and the C3 or C7a carbons of the indazole core.[3] Additionally, ¹³C and ¹⁵N NMR can provide further structural confirmation.[1] Chromatographic techniques such as HPLC can also be effective for separating the isomers, and their distinct UV-Vis spectra can aid in their identification and quantification.[1]
Q3: What is the fundamental principle behind controlling regioselectivity in N-alkylation of indazoles?
A3: Controlling regioselectivity in the N-alkylation of indazoles hinges on the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4][5][6][7] Therefore, reaction conditions that allow for equilibration will favor the formation of the more stable N-1 alkylated product.[6][7] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N-2 alkylated product. Key factors that you can manipulate include the choice of base, solvent, and reaction temperature.[1][7]
Q4: Can elevated temperatures negatively impact my indazole synthesis?
A4: Yes, high temperatures can be detrimental to your synthesis. While some reactions require heat to proceed, excessive temperatures can lead to the formation of side products, including hydrazones and dimeric impurities.[2] It is crucial to carefully control the reaction temperature to achieve the desired product with minimal byproduct formation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation - Predominance of the Undesired 2H-Indazole Isomer
The formation of a mixture of N-1 and N-2 alkylated indazoles is a common challenge that can significantly complicate purification and reduce the yield of the desired product.[4][7] The ratio of these isomers is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.[3][4][6][8]
Caption: General experimental workflow for the N-alkylation of indazoles.
To favor the formation of the more stable N-1 isomer, you should employ conditions that allow the reaction to reach thermodynamic equilibrium.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the indazole. The resulting sodium salt can coordinate in a way that favors N-1 alkylation.[1][3][8] |
| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that is compatible with NaH and has been shown to promote N-1 selectivity.[1][3][8] |
| Temperature | Room Temperature to Reflux | Allowing the reaction to stir for a longer duration, sometimes with gentle heating, can facilitate equilibration to the more stable N-1 product. |
Experimental Protocol: Selective N-1 Alkylation
-
To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous THF, add the 1H-indazole (1.0 equiv.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the alkylating agent (1.1 equiv.) and continue stirring at room temperature or reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure N-1 alkylated indazole.
Achieving selectivity for the N-2 position often requires conditions that favor the kinetically controlled product. This can be influenced by the substrate itself or by specific reaction conditions.
-
Substituent Effects: Steric hindrance at the C7 position of the indazole ring can block access to the N-1 position, thereby directing alkylation to the N-2 position. For example, indazoles with NO₂ or CO₂Me groups at C7 show excellent N-2 regioselectivity.[3][4][8]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a preference for the formation of the N-2 regioisomer.[3][7]
Experimental Protocol: N-2 Alkylation via Mitsunobu Reaction [7]
-
Dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.
Issue 2: Formation of Hydrazone and Dimeric Impurities
In some synthetic routes, particularly those starting from salicylaldehyde and hydrazine, side reactions can lead to the formation of hydrazones and dimeric byproducts.[2] These impurities can complicate purification and lower the overall yield.
Caption: Competing reaction pathways in certain indazole syntheses.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. While acidic ethanol is commonly used, aprotic solvents like DMSO and DMF have been reported to provide higher yields and potentially reduce side reactions.[2]
-
Temperature Control: As mentioned, elevated temperatures can promote the formation of these byproducts.[2] Running the reaction at the lowest effective temperature is advisable.
-
Purification: If these byproducts do form, careful purification is necessary. Column chromatography is often effective. For solid products, recrystallization can be a powerful technique for removing impurities.[9]
Protocol: Purification by Crystallization [9]
-
Solvent Selection: Choose a solvent in which the desired indazole product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Ice Bath: Further cool the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Tar Formation in Condensation Reactions
Condensation reactions, which are common in many heterocyclic synthesis pathways, can sometimes lead to the formation of dark, insoluble, tar-like materials. This is often a result of polymerization or decomposition of starting materials or intermediates under the reaction conditions.
-
Lowering Reaction Temperature: High temperatures are a primary contributor to tar formation.
-
Controlling Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can sometimes lead to unwanted side reactions.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized overheating.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
-
Gradual Addition of Reagents: Adding a reactive reagent slowly over time can help to control the reaction rate and minimize temperature spikes.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Indazole Ester Hydrolysis
Welcome to the technical support center for the hydrolysis of indazole esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important chemical transformation. As Senior Application Scientists, we have compiled field-proven insights to ensure your experiments are successful and your results are reliable.
Introduction to Indazole Ester Hydrolysis
The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. For indazole derivatives, which are crucial scaffolds in medicinal chemistry, this reaction is pivotal for creating key intermediates for drug candidates.[1] The indazole ring system, a fusion of benzene and pyrazole, presents unique challenges due to the presence of two nitrogen atoms, which can influence the reactivity of the molecule.[2] Understanding the nuances of indazole ester hydrolysis is therefore critical for efficient and high-yield synthesis.
This guide will address common issues encountered during both acid- and base-catalyzed hydrolysis of indazole esters, providing you with the knowledge to optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding indazole ester hydrolysis.
Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed hydrolysis of indazole esters?
A1: Both methods achieve the same overall transformation, but their mechanisms and experimental considerations differ significantly.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[3][4] It begins with the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water.[5][6] To drive the reaction to completion, a large excess of water is typically required.[4][7] The reaction is generally slower than base-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[8] The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[8] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct, thus preventing the reverse reaction.[8] This method is often faster and proceeds to completion.[3]
Q2: Which method, acid or base catalysis, is generally preferred for indazole ester hydrolysis?
A2: Base-catalyzed hydrolysis is often the preferred method due to its irreversibility and typically faster reaction rates.[2][3][8] However, the choice depends on the overall molecular structure and the presence of other functional groups. If your indazole derivative contains base-labile protecting groups or functional groups, acid-catalyzed hydrolysis might be a more suitable, albeit slower, option.[9]
Q3: What are the most common side reactions to be aware of during indazole ester hydrolysis?
A3: The indazole ring system can be susceptible to several side reactions, particularly under harsh conditions:
-
N-Alkylation/Acylation Issues: The two nitrogen atoms in the indazole ring (N-1 and N-2) are both nucleophilic.[2] During synthesis of the starting ester, mixtures of N-1 and N-2 isomers can form, which can complicate subsequent hydrolysis and purification steps.[2]
-
Decarboxylation: Indazole-3-carboxylic acids can be prone to decarboxylation (loss of CO2) under harsh heating, leading to the formation of an unsubstituted indazole.[10]
-
Ring Opening/Degradation: While less common, aggressive acidic or basic conditions, especially at elevated temperatures, can potentially lead to the degradation of the indazole ring.
-
Hydrolysis of Other Functional Groups: If your molecule contains other sensitive functional groups like amides or other esters, they may also be hydrolyzed under the reaction conditions.[11]
Q4: How can I monitor the progress of my hydrolysis reaction?
A4: The most common and effective methods for monitoring the reaction progress are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the masses of the starting material, product, and any potential byproducts.[12][13] This is particularly useful for identifying unexpected side reactions.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and purity of your product.
Troubleshooting Guide
This section provides a structured approach to resolving specific problems you might encounter during your experiments.
Issue 1: Incomplete or Slow Hydrolysis
This is one of the most frequent challenges. If your reaction is not proceeding to completion, consider the following factors.
Causality and Troubleshooting Steps:
-
Insufficient Reagent:
-
Base-Catalyzed: Ensure at least a stoichiometric amount of base is used. For sterically hindered esters, an excess of base (2-5 equivalents) may be necessary.
-
Acid-Catalyzed: While catalytic, using a sufficient concentration of acid is important. More importantly, ensure a large excess of water is present to drive the equilibrium.[4][7]
-
-
Low Reaction Temperature:
-
Many hydrolysis reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. Start with a modest temperature (e.g., 40-50 °C) and gradually increase if necessary, while monitoring for potential side reactions.
-
-
Poor Solubility:
-
The starting indazole ester may have poor solubility in the reaction medium, especially in purely aqueous systems.[14]
-
Solution: Employ a co-solvent system. Common choices for base-catalyzed hydrolysis include mixtures of water with methanol, ethanol, or tetrahydrofuran (THF).[7][15] For acid-catalyzed reactions, aqueous mixtures with dioxane or acetic acid can be effective.
-
-
Steric Hindrance:
-
Bulky groups near the ester functionality can significantly slow down the rate of hydrolysis.[16]
-
Solution: For these challenging substrates, more forcing conditions may be required, such as higher temperatures, longer reaction times, or stronger bases (e.g., potassium hydroxide instead of sodium hydroxide). In some cases, alternative methods like using lithium iodide in pyridine or trimethyltin hydroxide may be effective for very hindered esters.[14]
-
Workflow for Troubleshooting Incomplete Hydrolysis
Caption: Troubleshooting workflow for incomplete indazole ester hydrolysis.
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on your TLC or peaks in your LC-MS can be alarming. Here’s how to diagnose and address the issue.
Causality and Troubleshooting Steps:
-
N-1 vs. N-2 Isomerization/Alkylation:
-
The starting material might be a mixture of N-1 and N-2 substituted indazole esters, leading to two corresponding carboxylic acid products.[2] The ratio of these isomers is highly dependent on the conditions used to synthesize the ester.[10]
-
Solution: Carefully characterize your starting ester by NMR to confirm its isomeric purity.[2] If it is a mixture, you will need to separate the final carboxylic acid isomers, which can be challenging. It is often better to optimize the synthesis of the starting ester to favor a single isomer.
-
-
Decarboxylation:
-
This is a common issue with indazole-3-carboxylic acids, especially when heated excessively.[10]
-
Solution: Try to run the hydrolysis at the lowest possible temperature that allows for a reasonable reaction rate. If heating is necessary, do so cautiously and for the minimum time required.
-
-
Transesterification:
-
If you are using an alcohol as a co-solvent (e.g., methanol for an ethyl ester), you may observe transesterification, where the original ester group is swapped for one derived from the solvent.[15]
-
Solution: Use a non-alcoholic co-solvent like THF or dioxane. If an alcohol must be used, use the same alcohol that corresponds to the ester's alkoxy group (e.g., ethanol for an ethyl ester).
-
Experimental Protocols for Minimizing Byproducts
Protocol 1: Mild Base-Catalyzed Hydrolysis
-
Dissolve the indazole ester in a 3:1 mixture of THF and water.
-
Add 1.5 equivalents of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is slow, gently warm to 40 °C.
-
Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of 3-4 at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 3: Difficulty with Product Isolation and Purification
Even with a complete reaction, isolating the final indazole carboxylic acid can be tricky.
Causality and Troubleshooting Steps:
-
Product is Water-Soluble:
-
Indazole carboxylic acids can have some water solubility, especially if they form a salt.
-
Solution: Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the carboxylate and minimize its water solubility.[17] If the product is still in the aqueous layer, saturate the solution with sodium chloride (salting out) before extraction to decrease the polarity of the aqueous phase.
-
-
Emulsion Formation During Workup:
-
The presence of both acidic and basic functionalities in the indazole ring can lead to the formation of emulsions during acid-base workup.
-
Solution: Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.
-
-
Purification Challenges:
-
If the product is contaminated with starting material or non-polar byproducts, purification by column chromatography can be difficult due to the polarity of the carboxylic acid.
-
Solution: A common and effective purification method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, re-acidified, and the pure product extracted.[17] Recrystallization is also a powerful purification technique for solid products.[18]
-
Data Summary: Typical Hydrolysis Conditions
| Catalyst System | Solvent(s) | Temperature | Typical Reaction Time | Key Considerations |
| NaOH or KOH | Water/Methanol | Room Temp to Reflux | 1-12 hours | Potential for transesterification if alcohol doesn't match ester. |
| LiOH | Water/THF | Room Temp to 40°C | 2-24 hours | Generally milder conditions, good for sensitive substrates. |
| HCl or H₂SO₄ | Water/Dioxane | Reflux | 12-48 hours | Reversible reaction; requires excess water. Slower. |
Conclusion
Optimizing the hydrolysis of indazole esters requires a careful consideration of the substrate's properties and the potential for side reactions. By understanding the underlying mechanisms of acid- and base-catalyzed hydrolysis and by systematically troubleshooting issues such as incomplete reactions, byproduct formation, and purification difficulties, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundation of knowledge and practical steps to help you achieve your desired indazole carboxylic acid products with high yield and purity.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Ethyl 1H-indazole-7-carboxylate Purity
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 1H-indazole-7-carboxylate is a pivotal molecular scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents.[1][2][3][4][5][6] The structural integrity and purity of this building block are paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are a foundational requirement for regulatory compliance and drug safety.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a standard HPLC-UV method, compare its performance against a high-resolution Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach, and provide the scientific rationale behind the selection of each experimental parameter. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to establish and validate a scientifically sound purity analysis. The principles and protocols discussed herein are grounded in the guidelines established by the International Conference on Harmonisation (ICH), ensuring that the methods are suitable for a regulated pharmaceutical environment.[7][8][9][10][11]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
The workhorse for purity analysis in the pharmaceutical industry is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Its robustness, reproducibility, and cost-effectiveness make it ideal for routine quality control.[9][10]
Causality Behind Experimental Choices
The development of a successful HPLC method is predicated on a clear understanding of the analyte's physicochemical properties. This compound is a moderately polar molecule containing an aromatic indazole ring system, which is an excellent chromophore for UV detection, and an ethyl ester group.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical first choice. The nonpolar C18 chains provide a hydrophobic stationary phase that retains the analyte through hydrophobic interactions with the indazole ring. This choice offers a versatile platform for separating the main compound from both more polar and less polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent is optimal.
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the indazole nitrogen atoms are protonated consistently, preventing peak tailing and improving peak shape. Formic acid is also volatile, making it compatible with a potential future transition to an LC-MS method.
-
Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Gradient Elution: A gradient starting with a higher percentage of the aqueous phase allows for the retention and separation of highly polar impurities. Gradually increasing the percentage of acetonitrile then elutes the main analyte, followed by any less polar, more retained impurities. This approach provides a comprehensive impurity profile in a single run.
-
-
Detection Wavelength: The indazole ring system exhibits strong UV absorbance. An analysis of the UV spectrum of this compound would reveal an absorbance maximum (λmax) around 254 nm or 280 nm. Setting the detector at one of these maxima ensures high sensitivity for the main peak and related impurities.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for ensuring the reproducibility of retention times.[12] Elevated temperatures can also reduce mobile phase viscosity, decrease backpressure, and sometimes improve peak efficiency.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 20 20.0 90 25.0 90 25.1 20 | 30.0 | 20 |
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Visualization of the HPLC Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Comparative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For a more in-depth analysis, particularly for identifying unknown impurities or confirming the identity of the main peak, UPLC coupled with MS is the superior technique.[13][14] UPLC utilizes smaller particle size columns (<2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC.[15] The mass spectrometer adds another dimension of data, providing mass-to-charge (m/z) ratios for each eluting peak, which is invaluable for molecular weight confirmation and structural elucidation.[16]
Why Choose UPLC-MS?
-
Higher Resolution & Speed: The increased efficiency of UPLC columns allows for better separation of closely eluting impurities in a fraction of the time required by HPLC.
-
Enhanced Specificity: Mass spectrometry is a highly specific detection method. It can distinguish between compounds that might co-elute and have similar UV spectra.
-
Impurity Identification: MS provides the molecular weight of impurities, which is the first and most critical piece of information needed to identify them (e.g., starting materials, by-products, or degradants). High-resolution mass spectrometry (HRMS) can even provide the elemental formula.[13]
Experimental Protocol: UPLC-MS Purity & Identity Assay
-
Instrumentation:
-
UPLC system coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 20 5.0 95 6.0 95 6.1 20 | 7.0 | 20 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Sample Preparation:
-
Prepare sample and standard solutions as described for the HPLC method, but at a lower concentration (e.g., 0.01 mg/mL) due to the higher sensitivity of the MS detector.
-
Data Comparison: HPLC-UV vs. UPLC-MS
| Parameter | HPLC-UV | UPLC-MS | Rationale / Advantage |
| Analysis Time | ~30 minutes | ~7 minutes | UPLC offers significantly higher throughput. |
| Resolution | Good | Excellent | Smaller particles in UPLC columns lead to sharper peaks and better separation of impurities. |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) | MS detectors are inherently more sensitive than UV detectors. |
| Specificity | Relies on retention time and UV spectrum | Relies on retention time and unique m/z ratio | Mass data provides unambiguous confirmation of identity. |
| Identification Power | Limited to comparison with known standards | High; provides molecular weight and fragmentation data for structural elucidation of unknowns. | UPLC-MS is essential for identifying novel impurities and degradation products. |
| Cost & Complexity | Lower | Higher | UPLC-MS systems are more expensive to purchase and maintain and require more specialized expertise. |
Alternative Consideration: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-based methods are most common for a molecule like this compound, GC-MS could be considered. As an ester, the analyte has sufficient volatility for GC analysis.[17] However, the polar N-H group on the indazole ring can lead to peak tailing on standard GC columns. Derivatization (e.g., silylation) of the N-H group would likely be required to improve chromatographic performance.[18] Given the simplicity and direct applicability of RP-HPLC, GC-MS would typically be a secondary or orthogonal technique rather than the primary method of choice.
Guide to Method Selection
The choice between HPLC-UV and UPLC-MS is driven by the analytical objective. HPLC-UV is a self-validating system for routine quality control where the impurity profile is well-characterized. UPLC-MS is the indispensable tool for research, development, and troubleshooting, where the identity of every peak is critical.
Caption: Decision tree for analytical method selection.
Conclusion: A Multi-Faceted Approach to Ensuring Purity
The purity analysis of this compound demands a well-reasoned analytical strategy. For routine quality control and release testing, a validated RP-HPLC-UV method provides a robust, reliable, and cost-effective solution. It is a self-validating system capable of accurately quantifying known impurities against established specifications.
However, in the context of drug development, where the impurity profile may be unknown or evolving, HPLC-UV alone is insufficient. The superior resolution and definitive identification capabilities of UPLC-MS are essential for comprehensive characterization, enabling the identification of process impurities and degradation products. This deeper understanding is critical for process optimization and ensuring the safety of the final API. Ultimately, a combination of these orthogonal techniques provides the most comprehensive and trustworthy assessment of purity, upholding the rigorous standards of the pharmaceutical industry.
References
- 1. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. benchchem.com [benchchem.com]
- 13. UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uab.edu [uab.edu]
- 17. researchgate.net [researchgate.net]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to LC-MS Analysis for the Identification of Ethyl 1H-indazole-7-carboxylate
Introduction
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of novel chemical entities are paramount. Ethyl 1H-indazole-7-carboxylate, a heterocyclic compound, and its isomers are significant scaffolds in medicinal chemistry, often serving as precursors for pharmacologically active agents.[1] Ensuring the correct isomeric structure is crucial, as different positional isomers can exhibit vastly different biological activities and toxicological profiles.
This guide provides an in-depth technical comparison of two orthogonal liquid chromatography-mass spectrometry (LC-MS) methodologies for the confident identification of this compound: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind the methodological choices, empowering researchers to make informed decisions for their analytical challenges.
This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization of small organic molecules.
The Analytical Challenge: Isomeric Differentiation
This compound (MW: 190.2 g/mol , Formula: C₁₀H₁₀N₂O₂) shares its mass and elemental composition with several positional isomers, such as Ethyl 1H-indazole-3-carboxylate, Ethyl 1H-indazole-4-carboxylate, and Ethyl 1H-indazole-6-carboxylate. Consequently, mass spectrometry alone is insufficient for unambiguous identification. The chromatographic separation of these isomers is therefore a critical prerequisite for their individual characterization.
This guide will explore two distinct chromatographic strategies to achieve this separation, each leveraging different retention mechanisms, coupled with mass spectrometric detection for confirmation of molecular weight and structural elucidation through fragmentation analysis.
Method 1: Reversed-Phase Liquid Chromatography (RPLC)
Reversed-phase liquid chromatography is a cornerstone of small molecule analysis, separating compounds based on their hydrophobicity.[2] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. While effective for a broad range of compounds, highly polar molecules can exhibit poor retention.[2] this compound possesses moderate polarity, making RPLC a viable, albeit potentially challenging, approach.
RPLC Experimental Protocol
Objective: To achieve chromatographic separation of this compound from its potential positional isomers.
Instrumentation:
-
LC System: UHPLC system with a binary pump and autosampler.
-
Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan for molecular weight confirmation and tandem MS (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Rationale for RPLC Method Design
The choice of a C18 column provides a well-characterized and robust stationary phase for initial method development.[3] The gradient elution, starting with a high aqueous content, is designed to retain the moderately polar indazole isomers, while the increasing concentration of acetonitrile facilitates their elution based on subtle differences in hydrophobicity. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode by promoting the formation of [M+H]⁺ ions.[3]
Predicted RPLC-MS Data
| Parameter | Predicted Value | Rationale |
| Retention Time (t_R) | Isomer-dependent, likely in the range of 4-7 minutes | Separation is based on minor differences in polarity and interaction with the C18 stationary phase. The elution order will depend on the specific isomer's hydrophobicity. |
| [M+H]⁺ (Monoisotopic) | 191.0815 | Calculated from the elemental composition (C₁₀H₁₁N₂O₂⁺). High-resolution MS is crucial for confirming the elemental composition. |
| Key MS/MS Fragments | m/z 163, 145, 117 | Predicted based on the fragmentation of the ethyl ester and indazole core. |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that excels in the retention and separation of polar and hydrophilic compounds.[4] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][5] A water-rich layer is formed on the surface of the stationary phase, and analytes partition into this layer, leading to retention.[5] For moderately polar compounds like this compound, HILIC can offer an orthogonal separation mechanism to RPLC, which is particularly useful for resolving closely eluting isomers.[2]
HILIC Experimental Protocol
Objective: To provide an orthogonal separation method for this compound and its isomers, potentially enhancing resolution.
Instrumentation:
-
LC System: UHPLC system with a binary pump and autosampler.
-
Column: Amide-based HILIC stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
LC Method:
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
-
Gradient:
-
0-2 min: 1% B
-
2-10 min: Linear ramp to 40% B
-
10-12 min: Hold at 40% B
-
12-12.1 min: Return to 1% B
-
12.1-17 min: Re-equilibration at 1% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan for molecular weight confirmation and tandem MS (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Rationale for HILIC Method Design
An amide-based HILIC column is chosen for its excellent retention of polar compounds and unique selectivity.[6] The mobile phase, rich in acetonitrile, ensures retention in the HILIC mode. Ammonium formate is used as a buffer to maintain a consistent pH and improve peak shape. The gradient, which increases the water content, facilitates the elution of the analytes.[7] HILIC often provides enhanced sensitivity in ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[4]
Predicted HILIC-MS Data
| Parameter | Predicted Value | Rationale |
| Retention Time (t_R) | Isomer-dependent, likely in the range of 5-10 minutes | Retention is driven by hydrophilic interactions. The elution order may be different from RPLC, providing orthogonality. |
| [M+H]⁺ (Monoisotopic) | 191.0815 | Calculated from the elemental composition (C₁₀H₁₁N₂O₂⁺). |
| Key MS/MS Fragments | m/z 163, 145, 117 | The fragmentation pattern is independent of the chromatographic method. |
Comparative Analysis of RPLC and HILIC Approaches
| Feature | RPLC (C18) | HILIC (Amide) |
| Retention Mechanism | Hydrophobic Interactions | Hydrophilic Partitioning |
| Selectivity | Based on hydrophobicity | Based on polarity and hydrogen bonding capability |
| Orthogonality | - | High, provides a different separation mechanism compared to RPLC |
| MS Sensitivity | Good | Often enhanced due to high organic mobile phase |
| Method Robustness | Generally high and well-understood | Can be more sensitive to mobile phase composition and equilibration times |
| Potential for Isomer Separation | Good, dependent on subtle differences in polarity | Potentially better for polar isomers due to different interaction mechanisms |
Visualizing the Analytical Workflow
Caption: Overall workflow for the identification of this compound using comparative LC-MS methods.
Mass Spectrometric Fragmentation Analysis
Confident identification relies not only on chromatographic separation and accurate mass measurement but also on the structural information gleaned from tandem mass spectrometry (MS/MS). The fragmentation pattern of the protonated molecule ([M+H]⁺) provides a fingerprint for the compound's structure.
For this compound, the expected fragmentation pathways in positive ion ESI-MS/MS involve the ethyl ester group and the indazole core.
Predicted Fragmentation Pathway
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
The fragmentation of ethyl esters often proceeds via the loss of ethylene (C₂H₄, 28 Da) through a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid ion.[8][9] Subsequent loss of carbon monoxide (CO, 28 Da) is also a common fragmentation pathway for carboxylic acids.[8] Another possibility is the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form an acylium ion, which can then lose CO. The indazole ring itself can also undergo fragmentation, leading to characteristic product ions. The exact fragmentation pattern and the relative intensities of the fragment ions can help distinguish between isomers.
Conclusion
The robust identification of this compound necessitates a multi-faceted analytical approach. This guide has detailed two orthogonal LC-MS methodologies, RPLC and HILIC, providing a framework for the effective separation and characterization of this compound and its isomers.
-
RPLC offers a reliable and well-established method for initial screening and separation based on hydrophobicity.
-
HILIC provides a powerful alternative with orthogonal selectivity, which can be crucial for resolving closely related isomers and often yields enhanced MS sensitivity.
By employing these complementary techniques in conjunction with high-resolution mass spectrometry and tandem MS for fragmentation analysis, researchers can achieve a high degree of confidence in the structural elucidation of this compound. This analytical rigor is fundamental to advancing drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nestgrp.com [nestgrp.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
The Regioisomeric Dichotomy: A Comparative Guide to the Biological Activities of N1 and N2 Alkylated Indazole Derivatives
Introduction: The Strategic Importance of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across a range of therapeutic targets.[1] This bicyclic heterocycle, an isostere of the native indole ring, is a cornerstone in the design of numerous clinically significant agents, from the antiemetic granisetron to the anti-cancer drug pazopanib.[2] A critical, yet often nuanced, aspect of indazole chemistry is the regioselectivity of N-alkylation. The indazole core possesses two reactive nitrogen atoms, N1 and N2, and the seemingly subtle difference in the position of an alkyl substituent can dramatically alter the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capacity. This guide provides an in-depth comparative analysis of the biological activities of N1 versus N2 alkylated indazole derivatives, offering researchers and drug development professionals a technically grounded perspective on how this isomeric variation dictates therapeutic potential. We will explore the causality behind experimental choices, present validated protocols, and dissect the structure-activity relationships (SAR) that govern the differential effects of these two classes of isomers.
The Indazole Core: A Versatile Scaffold for Therapeutic Innovation
Indazole and its derivatives have garnered immense interest due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[3][4] The fused benzene and pyrazole rings create a unique electronic environment and a rigid structure that can be strategically functionalized to interact with a variety of biological targets. The ability of the indazole nitrogens to act as both hydrogen bond donors and acceptors is pivotal for molecular recognition within enzyme active sites and protein-protein interfaces.[5]
Alkylation of the indazole nitrogen is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. However, direct alkylation of the 1H-indazole parent ring often results in a mixture of N1 and N2 regioisomers, presenting a significant synthetic challenge.[6] The regiochemical outcome is a delicate balance of thermodynamics and kinetics, influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.[2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form, and conditions that allow for equilibration tend to favor the N1-alkylated product.[1][2] Conversely, kinetically controlled conditions can preferentially yield the N2 isomer.[7] This synthetic challenge underscores the importance of understanding the distinct biological profiles of each isomer to guide rational drug design.
Comparative Analysis of Biological Activities: N1 vs. N2 Alkylation
The strategic placement of an alkyl group at either the N1 or N2 position can profoundly impact a compound's interaction with its biological target. This section dissects the comparative anticancer and anti-inflammatory activities of these regioisomers, supported by experimental data.
Anticancer Activity: A Tale of Two Isomers in Kinase Inhibition
A predominant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[5][8] The position of N-alkylation is often a determining factor for potency and selectivity.
Kinase Inhibition Profile:
Many indazole-based anticancer agents, such as Pazopanib (a 2H-indazole), are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[9] Structure-activity relationship studies have often revealed a preference for one isomer over the other for specific kinase targets. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 2H-indazole scaffold (N2-substituted) was found to be crucial for potent activity, whereas the corresponding 1H-indazole (N1-substituted) analogues were significantly less active or inactive.[5] This highlights the critical role of the N2 nitrogen in establishing key binding interactions within the kinase hinge region.
Conversely, for other kinase targets, the N1-alkylation pattern is preferred. The orientation of the N-alkyl substituent can influence the overall conformation of the molecule, enabling a better fit into the ATP-binding pocket of the target kinase.
Comparative Cytotoxicity Data:
The following table summarizes representative in vitro cytotoxicity data for N1 and N2 alkylated indazole derivatives against various human cancer cell lines. It is important to note that direct side-by-side comparisons in the literature are limited, and the presented data is a synthesized representation from various sources to illustrate the general trends.
| Compound Class | Derivative | Target/Activity | Cancer Cell Line | IC50 (µM) | Reference(s) |
| N1-Alkylated Indazoles | N1-Alkyl-Indazole-3-Carboxamide | Cytotoxicity | MCF-7 (Breast) | 2.34 | [10] |
| N1-Alkyl-Indazole-3-Carboxamide | Cytotoxicity | A-549 (Lung) | 3.21 | [10] | |
| N2-Alkylated Indazoles | Pazopanib (Votrient®) | VEGFR-2 Inhibition | HUVEC (Endothelial) | 0.03 | [9] |
| Indazole-pyrimidine derivative | VEGFR-2 Inhibition | HUVEC (Endothelial) | 0.0579 | [5] |
This table is a representative summary. IC50 values are highly dependent on the specific molecular structure and experimental conditions.
The data suggests that for certain structural classes, such as the indazole-3-carboxamides, N1-alkylation can lead to potent cytotoxic agents.[10] In contrast, for VEGFR-2 inhibition, the N2-substitution pattern, as seen in Pazopanib and related compounds, appears to be a key determinant of high potency.[5][9]
Anti-inflammatory Activity: Modulating the COX Pathway
Indazole derivatives have also been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[4]
The differential activity between N1 and N2 isomers in this context is less definitively established in comparative studies. However, the substitution pattern on the indazole core, including the N-alkyl group, influences the selectivity for COX-2 over COX-1, which is a desirable trait for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanistic Insights & Signaling Pathways
The biological effects of N1 and N2 alkylated indazoles are underpinned by their interactions with specific molecular pathways. As kinase inhibitors, they often function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
VEGFR Signaling Pathway Inhibition:
Many N2-substituted indazoles, like Pazopanib, are potent inhibitors of the VEGFR signaling pathway, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth and metastasis.
Caption: Inhibition of the VEGFR signaling pathway by N2-alkylated indazoles.
Experimental Protocols: A Foundation for Reliable Data
To ensure the trustworthiness and reproducibility of biological comparisons, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key in vitro assays discussed in this guide.
Workflow for Comparative Cytotoxicity Screening
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of N1 and N2 alkylated indazole derivatives.
Caption: General workflow for comparing the cytotoxicity of N1 and N2 isomers.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N1 and N2 alkylated indazole derivatives on cancer cell lines.
Materials:
-
N1 and N2 alkylated indazole derivatives, dissolved in DMSO.
-
Human cancer cell lines (e.g., MCF-7, A-549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N1 and N2 indazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Conclusion and Future Perspectives
The position of N-alkylation on the indazole scaffold is a critical determinant of biological activity. While N2-substitution has been a hallmark of successful VEGFR kinase inhibitors for anticancer therapy, N1-alkylation has also yielded potent cytotoxic agents through different mechanisms. This guide highlights that a deep understanding of the structure-activity relationships of these regioisomers is paramount for the rational design of novel therapeutics.
Future research should focus on more systematic, side-by-side comparisons of N1 and N2 isomers against a broader range of biological targets. The development of more regioselective synthetic methods will be crucial to facilitate these studies and accelerate the discovery of new indazole-based drug candidates. As our understanding of the nuanced interplay between isomeric structure and biological function grows, so too will our ability to harness the full therapeutic potential of the versatile indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Differentiating Indazole's Closely Related Isomers: A Spectroscopic Guide to Indazole-3-carboxylate vs. Indazole-7-carboxylate
For researchers, scientists, and drug development professionals navigating the complexities of heterocyclic chemistry, the precise structural elucidation of isomers is a critical checkpoint. The indazole scaffold, a prominent feature in numerous pharmacologically active compounds, often presents a significant analytical challenge in the form of its constitutional isomers. This guide provides an in-depth spectroscopic comparison of two such closely related isomers: indazole-3-carboxylate and indazole-7-carboxylate. By leveraging the unique electronic environments of these molecules, we can effectively distinguish them using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic nuances is paramount for unambiguous compound identification, ensuring data integrity in medicinal chemistry and drug discovery pipelines.
The Structural Imperative: Why Isomer Differentiation Matters
Indazole-3-carboxylate and indazole-7-carboxylate, while sharing the same molecular formula and indazole core, differ in the substitution pattern on the benzene ring. This seemingly subtle difference in the placement of the carboxylate group leads to distinct electronic distributions within the aromatic system. These electronic variations, in turn, manifest as discernible differences in their spectroscopic signatures. Accurate isomer assignment is crucial as even minor structural changes can profoundly impact a molecule's biological activity, pharmacokinetic profile, and toxicity.
A Comparative Analysis of Spectroscopic Data
Here, we present a detailed comparison of the key spectroscopic features of the methyl esters of indazole-3-carboxylic acid and indazole-7-carboxylic acid. The data for the 7-carboxylate is based on a close N-pentyl analog, which provides a reliable model for the chemical shifts of the aromatic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for the unambiguous differentiation of these isomers. The chemical shifts (δ) of the protons and carbons in the aromatic region are highly sensitive to the position of the electron-withdrawing carboxylate group.
¹H NMR Spectroscopy
The proton NMR spectra provide a clear distinction based on the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Comparative ¹H NMR Data (ppm) of Methyl Indazole-3-carboxylate and a Methyl Indazole-7-carboxylate Analog
| Proton | Methyl Indazole-3-carboxylate (in DMSO-d₆) | Methyl 1-n-pentyl-1H-indazole-7-carboxylate (in CDCl₃) | Key Differentiators |
| H-4 | ~8.06 (d) | ~7.85 (m) | The H-4 proton in the 3-carboxylate is significantly deshielded due to the anisotropic effect of the adjacent carboxyl group. |
| H-5 | ~7.44 (t) | ~7.13 (dd) | |
| H-6 | ~7.30 (t) | ~7.85 (m) | |
| H-7 | ~7.65 (d) | - | In the 7-carboxylate, this position is substituted. |
| -OCH₃ | ~3.90 (s) | ~3.97 (s) | The methyl ester protons show similar chemical shifts. |
| N-H | ~13.9 (br s) | - (N-pentyl) | The N-H proton of the 3-carboxylate is typically broad and downfield. |
¹³C NMR Spectroscopy
The carbon NMR spectra offer further confirmation of the isomeric structures, with the chemical shifts of the aromatic carbons being particularly informative.
Table 2: Comparative ¹³C NMR Data (ppm) of Ethyl Indazole-3-carboxylate and a Methyl Indazole-7-carboxylate Analog
| Carbon | Ethyl Indazole-3-carboxylate (in DMSO-d₆)[1] | Methyl 1-n-pentyl-1H-indazole-7-carboxylate (in CDCl₃) | Key Differentiators |
| C-3 | ~135.2 | ~133.5 | In the 7-carboxylate, C-3 is a methine carbon, while in the 3-carboxylate, it is a quaternary carbon attached to the ester, resulting in a significant upfield shift for the former. |
| C-3a | ~122.2 | ~126.6 | |
| C-4 | ~120.7 | ~129.9 | The chemical shifts of the aromatic carbons are distinctly different due to the varying position of the electron-withdrawing group. |
| C-5 | ~122.8 | ~119.4 | |
| C-6 | ~126.6 | ~125.8 | |
| C-7 | ~111.1 | ~115.4 | In the 7-carboxylate, C-7 is a quaternary carbon attached to the ester group. |
| C-7a | ~140.9 | ~136.0 | |
| C=O | ~162.3 | ~166.8 | The carbonyl carbon chemical shifts are in a similar range. |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecules. Both isomers will exhibit characteristic absorptions for the N-H bond (for the unsubstituted indazole), the aromatic C-H bonds, the C=O of the ester, and the C-O bond.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Indazole Carboxylates
| Functional Group | Indazole-3-carboxylate | Indazole-7-carboxylate (Predicted) | Key Differentiators |
| N-H Stretch | ~3300-3100 (broad) | ~3300-3100 (broad) | The N-H stretching vibration is expected in a similar region for both isomers. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | |
| C=O Stretch (Ester) | ~1720-1700 | ~1720-1700 | The carbonyl stretching frequency is a prominent feature in both spectra. Subtle shifts may be observed due to differences in conjugation. |
| C-O Stretch (Ester) | ~1300-1200 | ~1300-1200 | |
| Aromatic C=C Bending | ~1600-1450 | ~1600-1450 | The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, serving as a molecular fingerprint. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the compounds. Both indazole-3-carboxylate and indazole-7-carboxylate will have the same molecular ion peak (M⁺). However, the fragmentation patterns in the mass spectrum, particularly under electron ionization (EI), may show subtle differences that can aid in their differentiation.
The molecular ion for methyl indazole-3-carboxylate and methyl indazole-7-carboxylate is expected at m/z = 176. The fragmentation will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 145, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 117. While the major fragments are expected to be similar, the relative intensities of these fragments might differ between the two isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Synthesis of Methyl Indazole-3-carboxylate and Methyl Indazole-7-carboxylate
A common route to these compounds involves the esterification of the corresponding carboxylic acids.
Caption: General workflow for the synthesis of methyl indazole carboxylates.
Step-by-Step Protocol:
-
Dissolution: Dissolve indazole-3-carboxylic acid or indazole-7-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of indazole carboxylate isomers.
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.
IR Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass of the molecular ion.
Conclusion
The unambiguous differentiation of indazole-3-carboxylate and indazole-7-carboxylate is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the analysis of the aromatic region in both ¹H and ¹³C spectra, offers the most definitive evidence for structural assignment. The distinct electronic environments created by the differential placement of the carboxylate group result in unique and predictable chemical shifts. By adhering to rigorous experimental protocols and carefully interpreting the resulting spectra, researchers can confidently identify these isomers, a critical step in advancing their chemical and pharmaceutical research.
References
A Guide to Orthogonal Purity Confirmation for Ethyl 1H-indazole-7-carboxylate
In the landscape of drug discovery and development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like Ethyl 1H-indazole-7-carboxylate, a key building block in the synthesis of complex therapeutic agents, rigorous purity assessment is paramount. Relying on a single analytical method, however robust, can lead to a myopic view of a sample's true composition. Structurally similar impurities or those lacking a chromophore may co-elute or remain undetected, posing significant risks.
This guide details a comprehensive, orthogonal approach to purity validation. The core principle of orthogonal analysis is the use of multiple, independent analytical techniques that measure the same attribute based on different physicochemical principles.[1][2][3] This strategy drastically reduces method-specific bias and provides a cross-validating system, ensuring a highly accurate and reliable purity profile.[4][5] We will explore the synergistic use of chromatography, spectroscopy, and thermal analysis to build an unassailable case for the purity of this compound.
The Orthogonal Purity Assessment Workflow
A robust purity assessment is not a linear process but a confirmatory loop. A primary, high-resolution separation technique provides the initial purity value, which is then challenged and confirmed by methods with fundamentally different separation or detection principles.
References
Comparative study of different synthetic routes to Ethyl 1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Ethyl 1H-indazole-7-carboxylate, in particular, serves as a critical building block for the synthesis of complex pharmaceutical compounds. The strategic selection of a synthetic route to this key intermediate can significantly impact the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to aid in methodological selection.
Introduction to the Synthetic Challenge
The synthesis of 1H-indazoles can be approached through various strategies, broadly categorized into classical cyclization methods and modern cross-coupling or cycloaddition reactions. The regiochemical outcome is a primary consideration, as the synthesis of the 7-substituted indazole isomer requires careful selection of starting materials and reaction conditions to avoid the formation of other isomers. This guide will focus on two distinct and viable approaches: a classical route involving diazotization and cyclization of an ortho-substituted aniline, and a modern approach utilizing a [3+2] cycloaddition reaction with a benzyne intermediate.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway is often a balance between factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, and the robustness of the reaction conditions. Below is a summary of the two primary routes discussed in this guide.
| Parameter | Route 1: Diazotization and Cyclization | Route 2: [3+2] Cycloaddition of Benzyne |
| Starting Material | 2-Amino-3-methylbenzoic acid | Substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
| Key Transformations | Esterification, Diazotization, Intramolecular Cyclization | In situ benzyne formation, [3+2] cycloaddition |
| Typical Overall Yield | Good to Excellent | Moderate |
| Scalability | Generally good | Can be challenging on a larger scale |
| Reagent Hazards | Diazonium salts can be explosive if isolated | Fluoride sources, reactive benzyne intermediate |
| Versatility | Dependent on substituted anthranilic acid availability | Amenable to various substituted benzynes |
Route 1: The Classical Approach - Diazotization and Intramolecular Cyclization
This well-established route leverages readily available starting materials and relies on fundamental transformations in aromatic chemistry. The synthesis begins with the esterification of 2-amino-3-methylbenzoic acid, followed by diazotization of the resulting aniline and subsequent intramolecular cyclization to form the indazole ring.
Mechanistic Considerations
The key step in this sequence is the formation of the diazonium salt from the primary aromatic amine. This is achieved by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium group is an excellent leaving group (N₂ gas), and its displacement is facilitated by an intramolecular nucleophilic attack from the adjacent aromatic ring, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.
Visualizing the Workflow
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-3-methylbenzoate
-
To a solution of 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in absolute ethanol (150 mL), slowly add concentrated sulfuric acid (3.0 mL).
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Ethyl 2-amino-3-methylbenzoate as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve Ethyl 2-amino-3-methylbenzoate (10.0 g, 55.8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) with cooling in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (4.2 g, 60.9 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of sodium acetate (20 g) in water (100 mL) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium acetate solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Route 2: A Modern Approach - [3+2] Cycloaddition of a Benzyne Intermediate
This route represents a more contemporary strategy for the construction of the indazole core, utilizing the highly reactive benzyne intermediate in a [3+2] cycloaddition reaction with ethyl diazoacetate. This method offers a convergent approach to the target molecule.
Mechanistic Considerations
The key to this synthesis is the in-situ generation of a substituted benzyne. A common precursor for this is a 2-(trimethylsilyl)phenyl trifluoromethanesulfonate derivative.[1] Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), induces an ortho-elimination to form the highly reactive benzyne. This intermediate then undergoes a rapid [3+2] cycloaddition with ethyl diazoacetate. A subsequent hydrogen shift leads to the formation of the stable 1H-indazole product. The regioselectivity is controlled by the substitution pattern of the benzyne precursor.
Visualizing the Workflow
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1H-indazole-7-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 1H-indazole-7-carboxylate. As professionals in research and development, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle, culminating in their responsible disposal. This document is structured to provide not just procedural steps, but the scientific reasoning and regulatory context behind them, ensuring a culture of safety and compliance in your laboratory.
Disclaimer: This guide is based on established principles of laboratory safety and data from structurally related indazole compounds.[1] No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. It is imperative that you consult the specific SDS provided by the manufacturer for the exact compound you are using. This document serves as a comprehensive supplement, not a replacement, for the manufacturer's SDS and your institution's Environmental Health and Safety (EHS) protocols.[1] Always adhere to local, state, and federal regulations.
Part 1: Hazard Identification and Risk Assessment
Before any procedure begins, a thorough understanding of the potential hazards is critical. The first principle of chemical waste management is to formulate a disposal plan before generating the waste.[2] For this compound, in the absence of a specific SDS, we must infer its hazard profile from analogous compounds like 1H-Indazole-3-carboxylic acid and 1H-Indazole-7-carboxylic acid.
Based on these related structures, it is prudent to assume the compound may present the following hazards:
Therefore, this compound and any materials contaminated with it (e.g., gloves, wipes, disposable labware) must be treated as hazardous chemical waste .[1] Under no circumstances should this chemical or its containers be disposed of in the general trash or down the sewer system.[6][7]
Core Safety Principles
| Potential Hazard | Scientific Rationale & Required Precautions |
| Skin & Eye Irritation | The indazole ring system and associated functional groups can interact with biological tissues, causing irritation. Direct contact must be prevented. Action: Always wear appropriate chemical-resistant gloves and safety glasses with side shields or goggles.[1][3] |
| Respiratory Irritation | If handled as a fine powder or aerosolized, the compound can irritate the respiratory tract. Action: Handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If aerosolization is possible, a NIOSH-approved respirator may be necessary.[1] |
| Ingestion Hazard | While the primary risk in a lab setting is through inhalation or dermal contact, accidental ingestion can be harmful. Action: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3][5] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable. The selection is directly dictated by the risk assessment.
-
Eye Protection: Safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 standard or European Standard EN166 are mandatory.[3] Chemical safety goggles provide superior protection against splashes and should be used when handling larger quantities of liquids.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[1] Contaminated gloves must be disposed of as hazardous waste.[1]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[1] Ensure it is buttoned and sleeves are not rolled up.
-
Respiratory Protection: Not typically required when handling small quantities within a fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[1]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound waste.
Step 1: Waste Characterization & Segregation
-
Characterize: All this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[8][9]
-
Segregate: Proper segregation is crucial to prevent dangerous chemical reactions.[10]
Step 2: Container Selection and Management
-
Compatibility: The primary waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[8][12] Avoid metal containers for any acidic or basic waste streams.[11][12] The original product container is often an ideal choice for waste accumulation.[10]
-
Integrity: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof cap.[6][13]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[7][8] Using a funnel that is left in the opening is not considered a closed container and is a common regulatory violation.
Step 3: Labeling
Accurate labeling is a cornerstone of safety and regulatory compliance. Every waste container must be clearly labeled as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . List all components if it is a mixture.
-
The approximate concentration of each component.
-
The relevant hazard characteristics (e.g., "Irritant").
-
The Accumulation Start Date (the date the first waste was added to the container).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal and state regulations govern the temporary storage of hazardous waste in laboratories.[8]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][10] Waste should not be moved from one room to another for storage.[8]
-
Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[8][14]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray or tub) to contain any potential leaks or spills.[2][9]
-
Time Limits: Once a container is full, or the 55-gallon limit is reached, it must be removed from the laboratory by EHS within three calendar days.[10] Partially filled containers may remain in the SAA for up to one year.[10]
Step 5: Final Disposal
-
Contact EHS: Once your waste container is full, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
-
Empty Containers: An "empty" container that held a hazardous chemical must be managed properly. The first rinse of the container should be collected and disposed of as hazardous waste.[7] After being thoroughly rinsed and air-dried, and with the label completely defaced or removed, the container may be discarded or recycled according to institutional policy.[7][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Part 4: Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. A prepared response is essential.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a chemical spill kit absorbent.
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills or Emergencies:
-
If the spill is large, involves a highly volatile substance, or if you feel unwell, evacuate the area immediately.
-
Activate the nearest fire alarm and call your institution's emergency number.
-
Provide details about the spilled chemical to emergency responders.
-
All personnel who handle hazardous waste must receive appropriate training on emergency procedures.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. actenviro.com [actenviro.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. epa.gov [epa.gov]
- 15. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1H-indazole-7-carboxylate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1H-indazole-7-carboxylate. The focus is on procedural, step-by-step guidance for the safe handling and disposal of this compound, grounded in established safety protocols and the available chemical data.
Understanding the Hazards of this compound
This compound is a heterocyclic organic compound used in medicinal chemistry and pharmaceutical research. While comprehensive toxicological data for this specific compound is not widely available, the safety data sheets (SDS) for structurally similar indazole derivatives, such as 1H-indazole-7-carboxylic acid, indicate several potential hazards.[1] It is crucial to handle this compound with a high degree of caution, assuming it may possess similar or additional risks.
Known and Potential Hazards Based on Analogs:
-
Skin Irritation: Assumed to be a skin irritant (Category 2).[1]
-
Serious Eye Irritation: Assumed to cause serious eye irritation (Category 2).[1]
-
Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]
-
Incomplete Toxicological Data: The toxicological properties have not been fully investigated, which necessitates a conservative approach to safety.[1]
Given the incomplete hazard profile, the principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.
Core Principles of Protection: The Hierarchy of Controls
Before detailing Personal Protective Equipment (PPE), it is essential to understand that PPE is the last line of defense. The hierarchy of controls prioritizes more effective measures to mitigate risks.
-
Elimination/Substitution: In a research context, this is often not feasible.
-
Engineering Controls: These are the most critical for handling compounds like this compound.
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.[1][2]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][2]
-
-
Administrative Controls: These include safe work practices, proper training, and clear labeling.
-
Personal Protective Equipment (PPE): To be used in conjunction with the controls above.
Mandatory Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE is based on a thorough risk assessment of the procedures to be performed.
Eye and Face Protection
-
Rationale: To prevent contact with airborne particles or splashes of solutions containing this compound, which can cause serious eye irritation.[1]
-
Required PPE:
-
Chemical safety goggles: These are mandatory and should offer a complete seal around the eyes. They must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
-
Face shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or when handling larger quantities.
-
Skin and Body Protection
-
Rationale: To prevent skin contact, which may cause irritation.[1] Since the full toxicological profile is unknown, dermal absorption is a potential route of exposure that must be mitigated.
-
Required PPE:
-
Gloves:
-
Type: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use.[4] For prolonged contact or when handling solutions, it is advisable to consult a glove compatibility chart for the specific solvent being used.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[4]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and personal clothing.
-
Additional Protective Clothing: For large-scale operations, chemical-resistant aprons and shoe covers may be necessary.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of the compound, especially in its powdered form, which can cause respiratory irritation.[1]
-
Required PPE:
-
Under Normal Conditions: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.[1]
-
When Required: If a fume hood is not available, or if there is a potential for generating significant amounts of dust (e.g., during a spill), respiratory protection is mandatory. A NIOSH-approved respirator with a P95 (US) or P1 (EU) particle filter is recommended for nuisance dust.[4] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[4] All personnel required to wear respirators must be properly fit-tested and trained in their use.
-
PPE Selection Guide for Specific Operations
| Operation | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing solid compound | Safety goggles | Nitrile gloves | Lab coat | Recommended if not in a fume hood |
| Preparing solutions | Safety goggles and face shield | Nitrile gloves (consider double-gloving) | Lab coat | Not required in a fume hood |
| Running reactions | Safety goggles | Nitrile gloves | Lab coat | Not required in a fume hood |
| Handling a spill | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Lab coat and chemical-resistant apron | NIOSH-approved respirator with appropriate cartridges |
Operational Protocols for Safe Handling
A systematic approach to handling ensures that all safety precautions are taken.
Pre-Handling Checklist
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are accessible.[1][2]
-
Verify that a spill kit appropriate for solid chemical spills is available.
-
Don all required PPE as outlined in the table above.
-
Review the Safety Data Sheet (SDS) for this compound or a suitable analog.
Step-by-Step Guide to Handling this compound
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing:
-
Dissolution:
-
Add the solvent to the solid slowly to prevent splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Post-Handling:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures and Disposal
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]
-
Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[5]
-
Clean: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][2] Do not dispose of this chemical down the drain.[1][2]
Conclusion: Fostering a Culture of Safety
Working with novel compounds like this compound requires a proactive and vigilant approach to safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct personal protective equipment, researchers can minimize their risk of exposure. This guide serves as a foundation for safe laboratory practices, but it is the responsibility of every scientist to critically assess the risks of their specific experimental procedures and to always prioritize safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

